Farrerol
Description
(S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone has been reported in Rhododendron dauricum, Pancratium maritimum, and other organisms with data available.
expectorant principle isolated from leaves of Rhododendron dauricum L; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOLQACRGJEHX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947026 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24211-30-1 | |
| Record name | (-)-Farrerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Farrerol's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators contribute to a cytotoxic environment that promotes neuronal damage. Farrerol, a natural flavanone (B1672756) derived from Rhododendron dauricum L., has emerged as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation. It details the compound's modulation of key signaling pathways, including the Nrf2/Keap1, NF-κB, and NLRP3 inflammasome pathways, and presents quantitative data from relevant preclinical studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to Neuroinflammation and Microglial Activation
Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by microglia and astrocytes.[3] In response to stimuli such as pathogens, aggregated proteins (e.g., β-amyloid), or neuronal injury, microglia transition from a resting state to an activated, pro-inflammatory phenotype.[3][4] Activated microglia release a barrage of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as reactive oxygen species (ROS) and nitric oxide (NO). While this response is initially protective, chronic activation leads to a self-perpetuating cycle of inflammation and oxidative stress, contributing significantly to neuronal dysfunction and death in diseases like Alzheimer's and Parkinson's disease. Targeting the molecular drivers of microglial activation is, therefore, a key therapeutic strategy for these conditions.
Core Mechanisms of Action of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by suppressing oxidative stress and inhibiting key inflammatory signaling cascades within microglia.
Attenuation of Oxidative Stress via Nrf2/Keap1 Pathway Activation
A primary mechanism of this compound's action is the potentiation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, a master regulator of the cellular antioxidant response.
-
Mechanism: Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. This compound appears to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes.
-
Downstream Effects: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). The upregulation of these enzymes enhances the cellular capacity to neutralize ROS, thereby reducing lipid peroxidation (measured by malondialdehyde, MDA) and protecting neurons from oxidative damage. Studies have shown that the protective effects of this compound are abolished when Nrf2 is knocked down, confirming the critical role of this pathway.
Inhibition of Pro-inflammatory Pathways
This compound effectively suppresses neuroinflammation by inhibiting several key pro-inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway.
-
Mechanism: In inflammatory conditions (e.g., stimulated by LPS or Aβ), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα). This targets IκBα for degradation, freeing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and preventing the inflammatory cascade. Some evidence also suggests this compound inhibits the upstream phosphorylation of Akt, which can influence NF-κB activation.
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of IL-1β and IL-18, potent pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in many neurodegenerative disorders. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.
-
Mechanism: NLRP3 activation typically requires a priming signal (e.g., via TLR4, leading to NF-κB-mediated transcription of NLRP3 and pro-IL-1β) and an activation signal (e.g., ATP, ROS). This leads to the assembly of the inflammasome, which recruits and activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form. This compound appears to interfere with this process, potentially by inhibiting the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly, leading to reduced caspase-1 activation and IL-1β secretion.
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Activation of PPAR-γ in microglia suppresses their inflammatory response. This compound has been found to upregulate the expression of PPAR-γ, suggesting another avenue for its anti-inflammatory effects. By increasing PPAR-γ levels, this compound may contribute to the transcriptional repression of pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical models of neuroinflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Model System | Inducing Agent | This compound Conc./Dose | Measured Parameter | Result | Reference |
| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | IL-1β, IL-6, TNF-α (mRNA & Protein) | Dose-dependent decrease | |
| BV-2 Microglia | LPS | Not Specified | IL-1β, IL-6, TNF-α, iNOS, COX-2 | Significant decrease | |
| Rat Model | LPS | Not Specified | IL-1β, IL-6, TNF-α | Significant decrease in substantia nigra | |
| MCAO/R Mice | Ischemia | 40 mg/kg | IL-1β, IL-6, TNF-α (mRNA & Protein) | Significant decrease in penumbra | |
| RAW 264.7 | LPS | 25, 50, 100 µM | IL-1β, IL-6, TNF-α (mRNA & Protein) | Dose-dependent decrease | |
| RAW 264.7 | LPS | Not Specified | NO, PGE2 | Suppression |
Table 2: Effect of this compound on Oxidative Stress Markers
| Model System | Inducing Agent | This compound Conc./Dose | Measured Parameter | Result | Reference |
| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | ROS, MDA | Dose-dependent decrease | |
| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | SOD Activity | Dose-dependent increase | |
| HIE Rat Model | Hypoxia-Ischemia | Not Specified | MDA, ROS | Significant decrease | |
| HIE Rat Model | Hypoxia-Ischemia | Not Specified | GSH-Px, SOD | Significant increase | |
| HT22 Cells | Glutamate | Not Specified | ROS | Inhibition |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a combination of in vitro and in vivo experimental models.
In Vitro Microglial Inflammation Model
This model is used to study the direct effects of this compound on microglial activation and inflammatory responses.
-
Cell Line: BV-2 murine microglial cell line or primary microglia.
-
Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Experimental Procedure:
-
Plating: Cells are seeded into multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10-40 µM) for a specified time (e.g., 1 hour).
-
Stimulation: Neuroinflammation is induced by adding an inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) or aggregated β-amyloid (Aβ) peptide for a duration of 6 to 24 hours.
-
Analysis:
-
Cell Viability: Assessed using an MTT assay to ensure this compound is not cytotoxic at the tested concentrations.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits.
-
Gene Expression: mRNA levels of inflammatory genes are measured using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Levels of key signaling proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1) are determined by Western blot analysis of cell lysates.
-
Oxidative Stress: Intracellular ROS is measured using fluorescent probes like DCFH-DA.
-
-
In Vivo Neuroinflammation Models
Animal models are crucial for evaluating the therapeutic potential of this compound in a complex biological system.
-
LPS-Induced Parkinson's Disease Model:
-
Animal: Sprague-Dawley rats.
-
Procedure: LPS is stereotactically injected into the substantia nigra to induce localized inflammation and dopaminergic neuron loss, mimicking aspects of Parkinson's disease.
-
Treatment: this compound is administered (e.g., intraperitoneally) before or after the LPS injection.
-
Analysis: Behavioral tests (e.g., apomorphine-induced rotations) are performed. Brain tissue is analyzed via immunohistochemistry for microglial activation (Iba1 staining), neuronal loss (TH staining), and expression of inflammatory markers.
-
-
Hypoxic-Ischemic Encephalopathy (HIE) Model:
-
Animal: Neonatal rats.
-
Procedure: HIE is induced by ligating the common carotid artery followed by exposure to a hypoxic environment.
-
Treatment: this compound is administered to the neonatal rats.
-
Analysis: Neurological deficits are scored. Brains are analyzed for infarct volume (TTC staining), edema (brain water content), iron accumulation (Perls' staining), and neuronal damage (HE staining). Western blotting is used to assess signaling pathways (Nrf2, GPX4).
-
Blood-Brain Barrier Permeability
A critical factor for any neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB) to reach its target in the CNS. While extensive research highlights this compound's potent neuroprotective mechanisms, direct experimental data on its BBB permeability is not yet fully detailed in the reviewed literature. Studies on this compound metabolites have been conducted in vivo and in vitro, identifying various conjugation products, which is essential for understanding its bioavailability and distribution. However, dedicated studies using models like the parallel artificial membrane permeability assay (PAMPA-BBB) or primary cultured brain capillary endothelial cells are needed to quantify its ability to penetrate the CNS. This remains a crucial area for future investigation to fully validate its therapeutic potential for neurodegenerative diseases.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neuroinflammatory and neurodegenerative diseases by operating through multiple, complementary mechanisms. Its ability to simultaneously activate the Nrf2-dependent antioxidant response while suppressing pro-inflammatory NF-κB and NLRP3 inflammasome signaling pathways makes it a compelling drug candidate. The compound effectively reduces the production of cytotoxic cytokines and reactive oxygen species from activated microglia, thereby protecting neurons from secondary damage.
For drug development professionals, this compound represents a promising scaffold. Future research should focus on:
-
Pharmacokinetics and BBB Permeability: Quantitatively determining the ability of this compound and its major metabolites to cross the BBB.
-
Target Engagement: Utilizing advanced techniques to confirm direct binding targets and further elucidate its interaction with components of the Nrf2, NF-κB, and NLRP3 pathways.
-
Chronic Disease Models: Evaluating the efficacy of long-term this compound administration in transgenic mouse models of Alzheimer's and Parkinson's disease.
-
Structural Optimization: Medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the full therapeutic potential of this compound can be explored, paving the way for its potential clinical application in treating devastating neurodegenerative diseases.
References
- 1. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 4. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Farrerol Signaling Pathway Modulation in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farrerol, a flavanone (B1672756) extracted from the leaves of Rhododendron dauricum L., has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Data Presentation
The anti-cancer effects of this compound are dose-dependent and vary across different cancer cell lines. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SKOV3 | Ovarian Cancer | ~80 | 48 |
| Calu-1 | Lung Squamous Cell Carcinoma | Not specified, but effective at non-cytotoxic concentrations | 24 |
| SGC-7901 | Gastric Cancer | Selective cytotoxicity observed | Not specified |
| HCT116 | Colorectal Cancer | 22.4 | Not specified |
| PC-3 | Pancreatic Cancer | 10-50 | Not specified |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not specified |
| HTB-26 | Breast Cancer | 10-50 | Not specified |
Table 2: Modulation of Key Apoptosis-Related Proteins by this compound
| Cancer Cell Line | Protein | Effect of this compound Treatment |
| Lung Adenocarcinoma | Bak | Upregulation |
| Bid | Upregulation | |
| Cleaved Caspase-3 | Upregulation | |
| Cleaved Caspase-9 | Upregulation | |
| Bcl-2 | Downregulation | |
| Bcl-XL | Downregulation | |
| SKOV3 | Cleaved Caspase-3 | Significant Increase |
| Cleaved PARP | Significant Increase | |
| Esophageal Cancer (EC109) | Caspase-9 | Activation |
Table 3: Effects of this compound on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells (24h treatment)[1]
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase |
| 0 | 59.6 | 17.9 |
| 40 | 51.7 | 17.7 |
| 80 | 44.6 | 23.8 |
| 160 | 21.5 | 39.9 |
Table 4: Modulation of Cell Cycle and Metastasis-Related Proteins by this compound
| Cancer Cell Line | Protein | Effect of this compound Treatment |
| Lung Adenocarcinoma | CyclinD1 | Downregulation |
| CDK4 | Downregulation | |
| p-Rb | Attenuated phosphorylation | |
| SKOV3 | Cyclin B1 | Dose-dependent increase (24h) |
| CDK4 | Dose-dependent decrease | |
| Lung Squamous Cell Carcinoma | Slug | Downregulation |
| Zeb-1 | Downregulation | |
| E-cadherin | Upregulation | |
| Vimentin | Downregulation | |
| Colorectal Cancer | VEGFA | Suppression of protein expression |
| VEGFR2 | Suppression of protein expression | |
| p-VEGFR2 | Suppression of protein expression |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This is initiated by an increase in intracellular reactive oxygen species (ROS). The upregulation of pro-apoptotic proteins such as Bak and Bid, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, lead to the activation of caspase-9 and subsequently, the executioner caspase-3.[1]
MAPK/ERK Signaling Pathway
In some cancer cells, such as the ovarian cancer cell line SKOV3, this compound induces apoptosis through the activation of the ERK/MAPK pathway.[3] this compound treatment leads to the upregulation of phosphorylated ERK and JNK, while decreasing the phosphorylation of p38 MAPK. The activation of the ERK pathway culminates in the activation of caspase-3.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in vascular smooth muscle cells, a pathway often dysregulated in cancer. In serum-induced proliferation, this compound suppresses the activation of this pathway, contributing to cell cycle arrest.
NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by downregulating the activation of the NF-κB signal transduction pathway. This is significant in the context of cancer, as chronic inflammation is a known driver of tumorigenesis. This compound can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against this compound concentration.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in this compound-treated cancer cells.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Formation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion
This compound demonstrates significant anti-cancer potential by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, and migration. Its ability to induce apoptosis through the mitochondrial and MAPK/ERK pathways, inhibit the pro-survival PI3K/Akt/mTOR pathway, and suppress the pro-inflammatory NF-κB pathway highlights its multi-faceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in cancer treatment. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this compound as a novel anti-cancer agent.
References
- 1. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Proliferation and Migration of Colorectal Cancer via the VEGF Signaling Pathway: Evidence from Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, and In Vitro Experiments [frontiersin.org]
Farrerol's Biological Activity in Oxidative Stress Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farrerol, a natural flavanone (B1672756) isolated from Rhododendron species, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injuries.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in various in vitro and in vivo models of oxidative stress, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Nrf2 Signaling Pathway
A central mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Key downstream targets of the Nrf2 pathway that are induced by this compound include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). This cascade of events ultimately enhances the cellular antioxidant defense system, mitigating oxidative damage.
Quantitative Data on this compound's Antioxidant Activity
The antioxidant effects of this compound have been quantified in various oxidative stress models. The following tables summarize the key findings from in vivo and in vitro studies.
Table 1: Effects of this compound on Oxidative Stress Markers in In Vivo Models
| Model | Species | Treatment | Oxidative Stress Marker | Result | Reference |
| Hypoxic-Ischemic Encephalopathy (HIE) | Neonatal Rat | This compound | Malondialdehyde (MDA) | Significantly decreased in brain tissue | |
| Reactive Oxygen Species (ROS) | Significantly decreased in brain tissue | ||||
| Superoxide Dismutase (SOD) | Significantly increased in brain tissue | ||||
| Glutathione Peroxidase (GSH-Px) | Significantly increased in brain tissue | ||||
| Myocardial Ischemia/Reperfusion (I/R) | Mouse | This compound | Antioxidant enzymes | Elevated levels | |
| Oxidation products | Reduced levels | ||||
| Unilateral Ureteral Obstruction (UUO) | Mouse | This compound (20 mg/kg) | 4-Hydroxynonenal (4-HNE) | Significantly reduced expression | |
| Malondialdehyde (MDA) | Significantly reduced levels | ||||
| Catalase | Restored expression and activity | ||||
| Manganese Superoxide Dismutase (MnSOD) | Restored expression and activity | ||||
| NADPH oxidase 4 (NOX4) | Reduced expression | ||||
| Angiotensin II-induced Cardiac Remodeling | Mouse | This compound | Dihydroethidium (DHE) staining (ROS) | Inhibited expression | |
| Nitrotyrosine | Inhibited expression | ||||
| Cybb (NOX2) mRNA | Inhibited expression |
Table 2: Effects of this compound on Oxidative Stress Markers in In Vitro Models
| Cell Line | Stressor | This compound Concentration | Oxidative Stress Marker | Result | Reference |
| ARPE-19 (Human Retinal Pigment Epithelial Cells) | H₂O₂ | 5, 10, 20 mg/L | Intracellular ROS | Significantly decreased | |
| Malondialdehyde (MDA) | Significantly decreased | ||||
| Superoxide Dismutase (SOD) | Significantly increased | ||||
| Glutathione (GSH) | Significantly increased | ||||
| BV-2 (Mouse Microglial Cells) | β-amyloid (Aβ) | Not specified | Reactive Oxygen Species (ROS) | Attenuated production | |
| Malondialdehyde (MDA) | Attenuated production | ||||
| Superoxide Dismutase (SOD) | Attenuated inhibition of activity | ||||
| EA.hy926 (Human Endothelial Cells) | H₂O₂ | Not specified | Intracellular ROS | Inhibited elevation | |
| Malondialdehyde (MDA) | Inhibited elevation | ||||
| Superoxide Dismutase (SOD) | Enhanced activity | ||||
| Glutathione Peroxidase (GSH-Px) | Enhanced activity |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in oxidative stress and a typical experimental workflow for its evaluation.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for evaluating this compound's antioxidant activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
In Vitro Assays
-
Cell Lines: ARPE-19 (human retinal pigment epithelial cells) or BV-2 (mouse microglial cells) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Oxidative Stress Induction: To induce oxidative stress, cells are typically treated with hydrogen peroxide (H₂O₂) at a concentration determined by a dose-response curve to achieve approximately 50% cell death.
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Induce oxidative stress by adding the stressor (e.g., H₂O₂).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture and treat cells with this compound and the oxidative stressor as described above.
-
Wash the cells with serum-free medium.
-
Incubate the cells with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative damage. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Protocol:
-
Lyse the treated cells and collect the supernatant.
-
Add TBA reagent to the cell lysate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with an MDA standard.
-
-
Principle: These are typically colorimetric assays that measure the enzymatic activity of SOD and GSH-Px in cell lysates. Commercially available kits are widely used.
-
Protocol:
-
Prepare cell lysates from the different treatment groups.
-
Follow the manufacturer's instructions for the specific SOD or GSH-Px activity assay kit. This usually involves mixing the cell lysate with a substrate solution and measuring the change in absorbance over time at a specific wavelength.
-
-
Principle: This technique is used to detect and quantify the expression of specific proteins, such as Nrf2, Keap1, HO-1, and NQO1.
-
Protocol:
-
Extract total protein from the treated cells.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Models and Assessments
-
Model Induction:
-
Seven-day-old rat pups are anesthetized.
-
The left common carotid artery is permanently ligated.
-
The pups are allowed to recover and are then placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 2.5 hours).
-
-
Assessments:
-
Neurological Deficit Scoring: Evaluates motor and sensory function.
-
Infarct Volume Measurement (TTC Staining): Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. The infarct volume is calculated from the unstained areas.
-
Brain Water Content: Measures cerebral edema by comparing the wet and dry weight of the brain hemispheres.
-
Histopathology (H&E and Perls' Staining): Hematoxylin and eosin (B541160) (H&E) staining is used to assess neuronal damage. Perls' staining is used to detect iron accumulation.
-
-
Model Induction:
-
Mice are anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture for a specific duration (e.g., 30-60 minutes) to induce ischemia.
-
The ligature is then released to allow for reperfusion.
-
-
Assessments:
-
Cardiac Function: Assessed by echocardiography.
-
Infarct Size Measurement: Similar to the HIE model, TTC staining is used to delineate the infarcted area of the heart.
-
Serum Markers of Myocardial Injury: Levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured in the serum.
-
-
Model Induction:
-
Mice are anesthetized.
-
The left ureter is exposed through a flank incision and completely ligated with a suture.
-
-
Assessments:
-
Renal Function: Serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) are measured.
-
Histopathology: Kidney sections are stained with H&E, Masson's trichrome (for fibrosis), and immunohistochemistry for markers of injury and inflammation (e.g., F4/80 for macrophages).
-
Apoptosis Detection (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells in kidney tissue.
-
Conclusion
This compound demonstrates significant protective effects against oxidative stress in a variety of preclinical models. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development who are interested in further exploring the therapeutic potential of this compound for oxidative stress-related diseases. The consistent findings across different models underscore the promise of this compound as a lead compound for the development of novel antioxidant therapies.
References
The Discovery and Isolation of Farrerol: A Technical Guide for Researchers
An in-depth exploration of the extraction, purification, and biological activities of a promising flavonoid from Rhododendron species.
Introduction
Farrerol is a flavanone, a type of flavonoid, that has been isolated from various species of the Rhododendron genus, most notably Rhododendron dauricum L.[1][2]. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[3][4][5]. As a traditional Chinese herbal medicine, the leaves of Rhododendron dauricum, known as "Man-shan-hong," have a long history of use for treating respiratory ailments such as bronchitis and asthma[6]. This guide provides a comprehensive overview of the discovery, isolation procedures, and key biological signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Initial Identification
While the use of Rhododendron species in traditional medicine is ancient, the formal scientific isolation and characterization of this compound occurred later. Although the exact first discovery is not easily pinpointed in recent literature, its presence and quantitative analysis in Rhododendron dauricum were being reported in scientific journals by 1980[7][8]. This compound, chemically known as (2S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one, is recognized as one of the primary bioactive constituents of "Man-shan-hong"[6].
Distribution in Rhododendron Species
This compound has been identified in several Rhododendron species. The most well-documented source is Rhododendron dauricum[1][2]. However, other species have also been reported to contain this flavanone. The concentration and yield of this compound can vary significantly depending on the species, geographical location, and the extraction method employed.
Experimental Protocols: Extraction and Isolation of this compound
The isolation of this compound from Rhododendron leaves is a multi-step process involving extraction with organic solvents followed by chromatographic purification. Below are detailed methodologies synthesized from various studies.
Preparation of Plant Material
-
Collection and Drying: Fresh leaves of the Rhododendron species are collected and air-dried in a shaded, well-ventilated area to a constant weight.
-
Pulverization: The dried leaves are then pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Solvent Extraction
The choice of solvent is critical for the efficient extraction of this compound. Methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) have been commonly used.
-
Maceration/Reflux Extraction:
-
The powdered plant material is macerated or refluxed with a suitable solvent. A common method involves using 80% methanol or 70-95% ethanol[9][10]. The ratio of plant material to solvent is typically in the range of 1:10 to 1:15 (w/v).
-
The extraction is usually performed at room temperature for several days with periodic shaking for maceration, or at the solvent's boiling point for a few hours for reflux extraction.
-
The process is often repeated two to three times to ensure exhaustive extraction.
-
-
Fractional Extraction:
-
The crude extract obtained from the initial alcohol extraction is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol[11]. Studies have indicated that the highest yields of flavonoids, including this compound, are often found in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification
Purification of this compound from the enriched fraction is typically achieved through a combination of column chromatography techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate or chloroform fraction is adsorbed onto a small amount of silica gel (60-120 mesh).
-
The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.
-
The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system is a gradient of n-hexane and ethyl acetate, or chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v) and visualized under UV light or with a spraying reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Polyamide Column Chromatography:
-
An alternative method involves the use of polyamide resin for the separation column[9].
-
The crude extract is loaded onto the polyamide column.
-
The column is first washed with water or a low-concentration ethanol solution (5%-25%) to remove impurities.
-
The target flavonoids, including this compound, are then eluted with a higher concentration of ethanol (40%-90%).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity this compound, preparative HPLC is often employed.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
The elution can be isocratic or a gradient program, depending on the complexity of the mixture.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.
-
Workflow for this compound Isolation
References
- 1. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [Studies on the quantitative determination of this compound in Man-Shan-Hong (Rhododendron dauricum T.)leaves (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rhododendron dauricum L. Flavonoids Exert Vasodilation and Myocardial Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Farrerol: A Deep Dive into its Anti-Inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Farrerol, a natural flavanone (B1672756) isolated from Rhododendron dauricum L., has garnered significant scientific interest for its potent anti-inflammatory effects. Traditionally used in Chinese medicine for respiratory ailments, emerging research has elucidated the molecular mechanisms underlying its therapeutic potential in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its impact on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to generate this evidence. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1][2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream targets such as pro-inflammatory cytokines and enzymes.[1][4][5]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK1/2, JNK1/2, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of key proteins in these cascades, including ERK1/2, JNK1/2, and p38.[1][5][6] By downregulating MAPK signaling, this compound reduces the production of pro-inflammatory mediators.[7][8]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[9] This is achieved by interfering with the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly.[9] By blocking this interaction, this compound prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[9]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its effects across different models and dosages.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Result (% Inhibition or Fold Change) | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | IL-1β Production | Dose-dependent decrease | [7][8] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | IL-6 Production | Dose-dependent decrease | [1][7] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | TNF-α Production | Dose-dependent decrease | [1][7] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | NO Production | Dose-dependent decrease | [1] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | COX-2 Expression | Dose-dependent decrease | [1][7] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | iNOS Expression | Dose-dependent decrease | [1][7] |
| Human Gingival Fibroblasts | LPS | Not Specified | IL-6 and IL-8 Expression | Significant inhibition | [1][3] |
| Mouse Mammary Epithelial Cells | LPS | Not Specified | Inflammatory Response | Inhibition | [1][10] |
| BV-2 Microglial Cells | Aβ | Not Specified | IL-6, IL-1β, TNF-α | Inhibition | [11] |
In Vivo Studies
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | Unilateral Ureteral Obstruction | 20 mg/kg | Serum TNF-α | Sham: 33.6 ± 3.8 pg/mL, UUO: 147.5 ± 17.8 pg/mL, UUO + FA: Significantly reduced | [4] |
| Mice | Unilateral Ureteral Obstruction | 20 mg/kg | Serum IL-6 | Sham: 27.0 ± 3.7 pg/mL, UUO: 107.3 ± 14.1 pg/mL, UUO + FA: Significantly reduced | [4] |
| Mice | Myocardial Ischemia/Reperfusion | Not Specified | Serum IL-1β, IL-6, TNF-α | Significant decrease compared to I/R group | [9][12] |
| Mice | TNBS-induced Colitis | Not Specified | Inflammatory Cytokine Production | Markedly decreased | [7] |
| Mice | LPS-induced Mastitis | 20, 30, 40 mg/kg | TNF-α, IL-6, IL-1β in mammary glands | Dose-dependent inhibition | [5][13] |
| Mice | LPS-induced Mastitis | 20, 30, 40 mg/kg | MPO Activity | Dose-dependent attenuation | [5][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in this compound research.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
This protocol is designed to assess the anti-inflammatory effects of this compound on cultured macrophages.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to stimulation.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL, and incubating for a specified period (e.g., 24 hours).[14][15]
-
Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells are lysed to extract proteins and RNA.
-
Analysis:
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]
-
Western Blotting: Cell lysates are used to determine the protein expression and phosphorylation status of key signaling molecules such as NF-κB p65, IκBα, p38, ERK1/2, and JNK1/2.
-
qRT-PCR: Total RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative real-time PCR is then performed to measure the mRNA expression levels of inflammatory genes like COX-2 and iNOS.[18][19]
-
Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis in Mice (In Vivo)
This model is used to evaluate the therapeutic potential of this compound in inflammatory bowel disease.
-
Induction of Colitis: Acute colitis is induced in mice by administering 3-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[20][21]
-
This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various dosages daily throughout the DSS treatment period.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured as an indicator of inflammation.
-
Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.[5]
-
Cytokine Measurement: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[20]
-
Western Blotting and qRT-PCR: Protein and gene expression of inflammatory mediators in the colon tissue are analyzed as described in the in vitro protocol.
-
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also suppressing the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a variety of inflammatory disorders. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area. Future investigations should focus on clinical trials to validate these preclinical findings and explore the full therapeutic scope of this compound in human diseases.
References
- 1. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Relieve Lipopolysaccharide (LPS)-Induced Mastitis by Inhibiting AKT/NF-κB p65, ERK1/2 and P38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound maintains the contractile phenotype of VSMCs via inactivating the extracellular signal-regulated protein kinase 1/2 and p38 mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Anti-inflammatory effects of phytosteryl ferulates in colitis induced by dextran sulphate sodium in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxyresveratrol Ameliorates Dextran Sulfate Sodium-Induced Colitis in Rats by Suppressing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Farrerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farrerol, a flavonoid compound isolated from Rhododendron species, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key experimental findings, and providing established protocols for its evaluation. The document focuses on both direct radical scavenging and cellular antioxidant effects, with a particular emphasis on the activation of the Nrf2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant, and understanding its in vitro antioxidant profile is crucial for its potential therapeutic development.
Direct Radical Scavenging Activity
The direct radical scavenging activity of a compound refers to its ability to neutralize free radicals in a cell-free environment. Common assays to evaluate this activity include the DPPH, ABTS, and FRAP assays. While extensive research has focused on the cellular antioxidant effects of this compound, specific quantitative data on its direct radical scavenging capacity from these assays is not widely available in the current body of scientific literature. The available information primarily highlights its effects within cellular systems.
Cellular Antioxidant Activity
This compound demonstrates significant antioxidant effects at the cellular level by modulating endogenous antioxidant defense mechanisms. It has been shown to reduce intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing the activity of key antioxidant enzymes.
Key Cellular Antioxidant Effects of this compound
| Parameter | Effect of this compound | Cell Line/Model | Reference |
| Reactive Oxygen Species (ROS) | Decrease | EA.hy926 cells | [1] |
| Malondialdehyde (MDA) | Decrease | EA.hy926 cells | [1] |
| Superoxide Dismutase (SOD) | Increase in activity | EA.hy926 cells | [1] |
| Glutathione Peroxidase (GSH-Px) | Increase in activity | EA.hy926 cells | [1] |
| Heme Oxygenase-1 (HO-1) | Increase in expression | RAW 264.7 macrophages | [2] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Increase in expression | EA.hy926 cells |
Mechanism of Action: The Nrf2 Signaling Pathway
The antioxidant effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant enzymes and proteins, including HO-1, NQO1, SOD, and GSH-Px.
References
The Effect of Farrerol on NF-κB Activation in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses in macrophages. Its dysregulation is implicated in a multitude of inflammatory diseases. Farrerol, a flavonoid compound, has emerged as a potent modulator of NF-κB signaling. This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits NF-κB activation in macrophages, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Macrophages are key players in the innate immune system, and their activation is a critical step in initiating and propagating inflammatory responses. A central signaling pathway governing this process is the Nuclear Factor-kappa B (NF-κB) pathway.[1] In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5]
This compound, a dihydroflavonoid, has demonstrated significant anti-inflammatory properties. A growing body of evidence indicates that a primary mechanism underlying these effects is its ability to suppress the NF-κB signaling pathway in macrophages. This guide will delve into the molecular details of this inhibition, presenting key quantitative findings and the experimental methodologies used to elucidate this mechanism.
Molecular Mechanism of this compound's Inhibition of NF-κB Activation
This compound exerts its inhibitory effect on NF-κB activation through a multi-targeted approach, primarily by interfering with the phosphorylation of key upstream kinases and the NF-κB p65 subunit itself.
Inhibition of Upstream Signaling Kinases
Studies have shown that this compound significantly reduces the LPS-induced phosphorylation of several critical upstream kinases that converge on the NF-κB pathway in RAW264.7 macrophages.
-
AKT: this compound has been observed to sharply decrease the phosphorylation of AKT, a serine/threonine kinase that plays a vital role in NF-κB activation.
-
MAPKs (ERK1/2 and JNK1/2): this compound markedly diminishes the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) in a dose-dependent manner. Interestingly, it does not appear to affect the phosphorylation of p38 MAPK.
Inhibition of IκBα Phosphorylation and Degradation
A crucial step in NF-κB activation is the phosphorylation and subsequent proteasomal degradation of its inhibitory protein, IκBα. This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.
Inhibition of NF-κB p65 Phosphorylation and Nuclear Translocation
This compound directly impacts the NF-κB p65 subunit by significantly reducing its phosphorylation at Ser536, a key event for its transcriptional activity. By inhibiting the upstream signaling and the degradation of IκBα, this compound effectively prevents the translocation of the p65 subunit from the cytoplasm to the nucleus.
The collective inhibition of these critical steps in the NF-κB signaling cascade by this compound is visually represented in the following signaling pathway diagram.
Caption: this compound's inhibition of the NF-κB signaling pathway in macrophages.
Quantitative Data Presentation
The inhibitory effects of this compound on key components of the NF-κB pathway and downstream inflammatory mediators have been quantified in several studies. The following tables summarize these findings.
Table 1: Dose-Dependent Inhibition of NF-κB Pathway Protein Phosphorylation by this compound in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound (µM) | % Inhibition of p-AKT (relative to LPS control) | % Inhibition of p-p65 (relative to LPS control) | % Inhibition of p-ERK1/2 (relative to LPS control) | % Inhibition of p-JNK1/2 (relative to LPS control) |
| 25 | Significant Reduction | Significant Reduction | Noticeable Reduction | Noticeable Reduction |
| 50 | Stronger Reduction | Stronger Reduction | Significant Reduction | Significant Reduction |
| 100 | Sharply Decreased | Sharply Decreased | Marked Reduction | Marked Reduction |
Data are synthesized from graphical representations and descriptions in the cited literature.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediator Production by this compound in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound (µM) | % Inhibition of IL-1β mRNA | % Inhibition of IL-6 mRNA | % Inhibition of TNF-α mRNA | % Inhibition of COX-2 mRNA | % Inhibition of iNOS mRNA |
| 25 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| 50 | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease |
| 100 | Substantial Decrease | Substantial Decrease | Substantial Decrease | Substantial Decrease | Substantial Decrease |
Data are synthesized from graphical representations and descriptions in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the effect of this compound on NF-κB activation in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophage-like cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment with this compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 1 hour for phosphorylation studies, 6-24 hours for cytokine production).
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-AKT, AKT, p-ERK1/2, ERK1/2, p-JNK1/2, JNK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the relative protein expression levels.
Nuclear and Cytoplasmic Protein Extraction
-
Cell Harvesting and Fractionation: After treatment, cells are scraped and collected. A nuclear and cytoplasmic extraction kit is used to separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol.
-
Western Blot Analysis: The protein concentrations of both fractions are determined, and Western blot analysis is performed as described above to detect the levels of p65 in the cytoplasm and nucleus. Lamin B1 is often used as a nuclear marker and GAPDH as a cytoplasmic marker.
NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.
-
Probe Labeling: An oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with biotin (B1667282) or a radioactive isotope.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For competition assays, an unlabeled "cold" probe is added before the labeled probe. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected using a chemiluminescent or autoradiographic method.
NF-κB Luciferase Reporter Assay
-
Transfection: RAW264.7 cells are seeded in a multi-well plate and co-transfected with an NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB binding site upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with this compound and then stimulated with LPS.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NF-κB activation.
Caption: Experimental workflow for studying this compound's effect on NF-κB.
Conclusion
This compound demonstrates a robust inhibitory effect on NF-κB activation in macrophages by targeting multiple key steps in the signaling cascade. Its ability to suppress the phosphorylation of upstream kinases like AKT and MAPKs, prevent the degradation of IκBα, and inhibit the phosphorylation and nuclear translocation of the p65 subunit culminates in a significant reduction of pro-inflammatory gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as a novel anti-inflammatory agent. Future investigations could focus on in vivo models of inflammatory diseases to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 [frontiersin.org]
- 4. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Farrerol's Impact on Cytokine Production in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Farrerol, a natural flavanone (B1672756) isolated from Rhododendron dauricum L., has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its therapeutic potential stems largely from its ability to modulate the production of key pro-inflammatory cytokines, which are central mediators in the pathogenesis of numerous inflammatory diseases. This document provides an in-depth technical overview of this compound's effects on cytokine production, detailing the experimental protocols used to elicit these findings, summarizing quantitative data, and visualizing the core molecular pathways through which it exerts its immunomodulatory effects.
Experimental Protocols
The anti-inflammatory effects of this compound have been validated in both in vitro and in vivo settings. The following sections outline the typical methodologies employed in these studies.
In Vitro Inflammatory Models
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of this compound. Murine macrophage cell lines, such as RAW264.7, and microglia cell lines like BV-2 are commonly used due to their central role in the inflammatory response.
General Protocol:
-
Cell Culture: RAW264.7 or BV-2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (typically ranging from 25 to 100 µM) for a specified duration, often 1 hour, before inflammatory stimulation.[3]
-
Inflammatory Stimulation: Inflammation is induced by exposing the cells to a potent inflammatory agent, most commonly Lipopolysaccharide (LPS), at a concentration of approximately 1 µg/mL.[3]
-
Incubation: The cells are then incubated for a period ranging from 1 to 24 hours to allow for cytokine production and release.
-
Cytokine Measurement:
-
Protein Levels: The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
mRNA Expression: Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the relative mRNA expression levels of cytokine genes are determined using quantitative real-time polymerase chain reaction (qRT-PCR).[4]
-
In Vivo Inflammatory Models
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a complex biological system.
a) Unilateral Ureteral Obstruction (UUO) Model: This model is used to study kidney inflammation and fibrosis.
-
Animal Model: Male mice are subjected to a surgical procedure to ligate the left ureter, inducing obstructive uropathy.[1][2][5]
-
This compound Administration: this compound is administered daily, typically via intraperitoneal (i.p.) injection at a dose of around 20 mg/kg, for the duration of the study (e.g., 8 consecutive days).[1][2][5]
-
Sample Collection: At the end of the experiment, blood serum and kidney tissues are collected.
-
Cytokine Analysis: Serum cytokine levels (TNF-α, IL-6) are measured by ELISA, while renal mRNA expression of cytokines (TNF-α, IL-6, IL-1β) is quantified by qRT-PCR.[1][5]
b) TNBS-Induced Colitis Model: This is a model for inflammatory bowel disease (IBD).
-
Model Induction: Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
This compound Treatment: this compound administration has been shown to improve clinical scores and reduce colonic damage in this model.[6][7]
-
Outcome Measurement: The anti-inflammatory effect is assessed by measuring the production of IL-1β, IL-6, and TNF-α in the colonic tissue.[3][7]
c) Ovalbumin (OVA)-Induced Allergic Asthma Model: This model is used to study airway inflammation.
-
Model Induction: Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an allergic asthmatic phenotype.[8]
-
This compound Treatment: this compound is administered (e.g., 20 and 40 mg/kg, i.p.) during the challenge phase.[8]
-
Cytokine Analysis: Cytokine levels (IL-4, IL-5, IL-13, IFN-γ) in the bronchoalveolar lavage (BAL) fluid are measured by ELISA.[8]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative effects of this compound on cytokine production as reported in various studies.
Table 1: Effect of this compound on Cytokine Production in In Vivo Models
| Inflammatory Model | Species | This compound Dose | Cytokine | Method of Measurement | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) | Mouse | 20 mg/kg (i.p.) | Serum TNF-α | ELISA | ↓ from 147.5 to 83.6 pg/mL | [1][5] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 20 mg/kg (i.p.) | Serum IL-6 | ELISA | ↓ from 107.3 to 52.5 pg/mL | [1][5] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 20 mg/kg (i.p.) | Renal TNF-α mRNA | qRT-PCR | ↓ ~52% | [1][5] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 20 mg/kg (i.p.) | Renal IL-6 mRNA | qRT-PCR | ↓ ~51% | [1][5] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 20 mg/kg (i.p.) | Renal IL-1β mRNA | qRT-PCR | ↓ ~54% | [1][5] |
| OVA-Induced Asthma | Mouse | 20-40 mg/kg (i.p.) | BALF IL-4, IL-5, IL-13 | ELISA | Significant, dose-dependent reduction | [8] |
| Myocardial Ischemia/Reperfusion | Mouse | Not specified | Serum IL-1β, IL-6, TNF-α | Not specified | Significant inhibition of release | [9] |
| TNBS-Induced Colitis | Mouse | Not specified | Colonic IL-1β, IL-6, TNF-α | Not specified | Markedly decreased production |[6][7] |
Table 2: Effect of this compound on Cytokine Production in In Vitro Models
| Cell Line | Inflammatory Stimulus | This compound Concentration | Cytokine | Method of Measurement | Result | Citation(s) |
|---|---|---|---|---|---|---|
| RAW264.7 | LPS (1 µg/mL) | 25, 50, 100 µM | IL-1β, IL-6, TNF-α | Not specified | Observable reduction | [3] |
| BV-2 Microglia | LPS | Not specified | IL-1β, IL-6, TNF-α | Not specified | Suppressed production | [6][10] |
| BV-2 Microglia | β-amyloid (Aβ) | Not specified | IL-1β, IL-6, TNF-α | ELISA & qRT-PCR | Significant inhibition | [4] |
| Human Gingival Fibroblasts | LPS | Not specified | IL-6, IL-8 | ELISA & qRT-PCR | Significant, dose-dependent suppression |[6] |
Core Signaling Pathways and Mechanism of Action
This compound suppresses cytokine production by targeting several key intracellular signaling pathways that are critical for the inflammatory response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] this compound has been shown to inhibit the phosphorylation of both IκBα and the NF-κB p65 subunit.[1][3] This action prevents NF-κB's nuclear translocation, thereby halting the transcription of target inflammatory genes.[6]
Modulation of MAPK Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are also involved in regulating the production of inflammatory mediators.[3] this compound has been found to significantly inhibit the LPS-induced phosphorylation of ERK1/2 and JNK1/2 in RAW264.7 macrophages.[3] By suppressing the activation of these MAPK pathways, this compound provides another layer of control over the inflammatory response.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of IL-1β via caspase-1 activation.[12][13] This pathway is a key driver of sterile inflammation. This compound has been shown to protect against myocardial ischemia/reperfusion injury by inhibiting the activation of the NLRP3 inflammasome in macrophages.[9] It achieves this by decreasing the protein expression of NLRP3, caspase-1, and IL-1β, and by interfering with the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[9]
Activation of the Nrf2/Keap1 Pathway
This compound can also exert anti-inflammatory effects indirectly through its antioxidant properties. It has been shown to enhance the activation of the Nrf2/Keap1 pathway.[4][6] Nrf2 is a transcription factor that regulates antioxidant defense systems.[1] By activating Nrf2, this compound can mitigate oxidative stress, which is a known trigger for inflammatory signaling pathways.[4][14]
Visualizations of Pathways and Workflows
Caption: General experimental workflows for studying this compound's effects.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Caption: this compound's inhibition of the NLRP3 inflammasome pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of this compound in a Mouse Model of Obstructive Uropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of this compound in a Mouse Model of Obstructive Uropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Different Effects of this compound on an OVA-Induced Allergic Asthma and LPS-induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of lipopolysaccharide-induced pro-inflammatory cytokine expression via suppression of nuclear factor-kappaB activation by Mallotus japonicus phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 14. This compound Alleviates Hypoxic-Ischemic Encephalopathy by Inhibiting Ferroptosis in Neonatal Rats via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Farrerol in Plasma via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farrerol, a flavonoid isolated from Rhododendron species, has demonstrated significant anti-inflammatory and antioxidant properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma.
Method Overview
This method utilizes a simple and efficient sample preparation technique followed by rapid and selective chromatographic separation and sensitive detection by tandem mass spectrometry. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Formononetin)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in methanol.
Sample Preparation
Two primary methods for plasma sample preparation are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation [1][2]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the HPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [3][4]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following tables summarize the instrumental parameters for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 299 → 179 |
| MRM Transition (IS) | m/z 267 → 252 (Formononetin) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is provided below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 2.88 - 1440 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 11.6% |
| Inter-day Precision (%CV) | < 11.6% |
| Accuracy (%RE) | -13.9% to 11.9% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS sample preparation workflow.
This compound Signaling Pathway Inhibition
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the PI3K/Akt and NF-κB pathways.
Caption: Inhibition of PI3K/Akt/NF-κB pathway by this compound.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocols and validation data support its application in preclinical and clinical research, aiding in the development of this compound as a potential therapeutic agent.
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Farrerol in a Parkinson's Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Neuroinflammation, driven by the activation of microglia, is a key pathological process in PD.[1][2] Farrerol, a flavonoid extracted from Rhododendron species, has demonstrated significant neuroprotective effects in a lipopolysaccharide (LPS)-induced rat model of Parkinson's disease.[1][2] Its mechanism of action involves the suppression of neuroinflammation, highlighting its potential as a therapeutic agent for PD.[1] These application notes provide detailed protocols and data for the use of this compound in a preclinical PD animal model.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting neuroinflammation. In the LPS-induced Parkinson's disease model, this compound has been shown to suppress the activation of the AKT and NF-κB signaling pathways. This inhibition leads to a marked decrease in the production of pro-inflammatory mediators by microglia, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By mitigating the inflammatory cascade, this compound alleviates microglial activation and subsequent dopaminergic neuronal death, which in turn leads to an improvement in motor deficits.
Signaling Pathway Diagram
References
Application Notes and Protocols: Investigating Farrerol's Impact on Cancer Cell Viability In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for studying the effects of Farrerol, a natural flavanone (B1672756), on cancer cell viability. The protocols outlined below are foundational for assessing this compound's potential as an anti-cancer agent.
Introduction
This compound, a flavanone extracted from Rhododendron dauricum L., has demonstrated significant anti-tumor properties across various cancer cell lines. In vitro studies are crucial for elucidating the mechanisms by which this compound inhibits cancer cell growth, induces apoptosis, and alters key signaling pathways. These protocols provide standardized methods to investigate this compound's effects on cancer cell viability, proliferation, and the underlying molecular events.
Data Presentation: Summary of this compound's In Vitro Effects
The following tables summarize the quantitative data from studies on this compound's effects on different cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | MTT | 24 | Not specified | [1][2][3][4] |
| SKOV3 | Ovarian Cancer | MTT | 48 | Not specified | [1][2][3][4] |
| Lung Adenocarcinoma Cells | Lung Cancer | Not specified | Not specified | Not specified | |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Not specified | Not specified | [5] |
| Laryngeal Squamous Cell Carcinoma Cells | Laryngeal Cancer | Not specified | Not specified | 10, 20, 50 (Tested Concentrations) | [6] |
| MCF-7 | Breast Cancer | MTT | 48 | 145.04 ± 1.4 | [7] |
| EC109 | Esophageal Cancer | Not specified | Not specified | Not specified | [8] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| Lung Adenocarcinoma Cells | Lung Cancer | Not specified | Not specified | G0/G1 phase arrest | |
| SKOV3 | Ovarian Cancer | 40, 80, 160 | 24, 48 | G2/M phase arrest | [1][2][3][4] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Not specified | G0/G1 phase arrest | [5] |
| EC109 | Esophageal Cancer | Not specified | Not specified | G2/M phase arrest | [8] |
Table 3: Effect of this compound on Apoptosis and Related Proteins
| Cell Line | Cancer Type | Key Findings | Reference |
| Lung Adenocarcinoma Cells | Lung Cancer | Upregulation of Bak, Bid, cleaved caspase-3, cleaved caspase-9; Downregulation of Bcl-2, Bcl-XL. | |
| SKOV3 | Ovarian Cancer | Increased expression of Caspase-3 and PARP. | [1][2][3][4] |
| Laryngeal Squamous Cell Carcinoma Cells | Laryngeal Cancer | Upregulation of cytoplasmic Cytochrome C, Cleaved caspase-3, Cleaved caspase-9. | [6] |
| MCF-7 | Breast Cancer | Increased BAX/Bcl-2 ratio, Caspase-3 activation, and PARP cleavage. | [7] |
| EC109 | Esophageal Cancer | Activation of caspase-9. | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound's effect on cancer cells and the key signaling pathways involved.
Figure 1: Experimental workflow for in vitro studies of this compound.
Figure 2: this compound's activation of the mitochondrial apoptosis pathway.
Figure 3: this compound's modulation of cell cycle regulatory proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells (approximately 1x10⁶ cells per sample).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS and add the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against caspases, Bcl-2 family proteins, cyclins, CDKs, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 3-4 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Treated and untreated cancer cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described previously.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity immediately by flow cytometry (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the anti-cancer effects of this compound in vitro. By systematically evaluating cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into this compound's mechanism of action and its potential as a therapeutic agent. Consistent application of these methods will ensure reproducible and comparable data, facilitating the advancement of this compound in the drug development pipeline.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Assessing Farrerol's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farrerol, a flavonoid isolated from Rhododendron species, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties.[1][2] Emerging evidence highlights its protective role against cellular damage by modulating mitochondrial function. Mitochondria, central to cellular bioenergetics and survival, are often implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has been shown to mitigate mitochondrial dysfunction induced by various stressors by activating key signaling pathways, such as the Nrf2 and AMPK pathways, thereby reducing oxidative stress and inhibiting apoptosis.[3][4]
These application notes provide a comprehensive guide for researchers to assess the multifaceted impact of this compound on mitochondrial function. Detailed protocols for key assays are provided to enable the systematic evaluation of its effects on mitochondrial bioenergetics, dynamics, and redox status.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on key mitochondrial and related cellular parameters as reported in various in vitro and in vivo studies.
Table 1: Effect of this compound on Protein Expression in Signaling Pathways
| Protein | Model System | Treatment Conditions | Change in Expression/Activity | Reference |
| p-AMPK/AMPK | H9c2 cells (palmitic acid-induced) | This compound treatment | Increased phosphorylation | [1] |
| Nrf2 | HepG2 cells (H₂O₂-induced) | 20 µM this compound for 18h | Increased nuclear translocation | |
| HO-1 | HepG2 cells (H₂O₂-induced) | 20 µM this compound for 18h | Upregulated | |
| NQO1 | EA.hy926 cells | 40 µmol/L this compound | Upregulated | |
| Bax | APAP-induced liver injury in mice | This compound treatment | Decreased mitochondrial translocation | |
| Bcl-2 | Lung adenocarcinoma cells | This compound treatment | Downregulated | |
| Cleaved Caspase-3 | Lung adenocarcinoma cells | This compound treatment | Upregulated | |
| Cleaved Caspase-9 | Lung adenocarcinoma cells | This compound treatment | Upregulated | |
| Cytochrome c | APAP-induced liver injury in mice | This compound treatment | Reduced release from mitochondria |
Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers
| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |
| ROS Production | H₂O₂-treated HepG2 cells | 20 µM this compound pretreatment | Significantly reduced | |
| MDA Levels | Cisplatin-treated MTECs | 20 µM this compound pretreatment | Significantly reduced | |
| SOD Activity | Aβ-induced BV-2 cells | This compound pretreatment | Attenuated the decrease in activity | |
| GSH Levels | H₂O₂-mediated oxidation in ARPE-19 cells | This compound treatment | Increased | |
| Bax/Bcl-2 Ratio | - | - | Modulated to favor cell survival | |
| Cell Viability | H₂O₂-treated HepG2 cells | 20 µM this compound pretreatment | Increased | |
| Apoptosis | Lung adenocarcinoma cells | This compound treatment | Induced |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Mitochondria
This compound primarily exerts its protective effects on mitochondria through the activation of the Nrf2 and AMPK signaling pathways. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes like HO-1 and NQO1. This compound has been shown to promote this process. Additionally, this compound can activate AMPK, a key energy sensor, which can further influence mitochondrial biogenesis and function. This cascade ultimately leads to a reduction in ROS, preservation of mitochondrial membrane potential, and inhibition of the mitochondrial apoptotic pathway.
Caption: this compound signaling pathway in mitochondrial protection.
Experimental Workflow
A general workflow for assessing the impact of a compound like this compound on mitochondrial function involves a multi-tiered approach. This begins with cell culture and treatment, followed by a series of assays to measure key mitochondrial parameters.
Caption: General workflow for assessing mitochondrial function.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include untreated controls and a positive control group treated with FCCP (e.g., 10 µM for 10-30 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 5-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFH-DA
-
Serum-free cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
H₂O₂ or another ROS inducer as a positive control
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treatment: Pre-treat cells with this compound for the desired duration. Then, induce oxidative stress by adding a ROS inducer (e.g., H₂O₂) for a specified time.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution (typically 10-20 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the stressed, untreated control. A decrease in fluorescence indicates a reduction in ROS levels.
Western Blot Analysis of Mitochondrial and Apoptotic Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol can be adapted to measure the levels of proteins involved in this compound's mechanism of action, such as Nrf2, HO-1, p-AMPK, Bax, Bcl-2, and caspases. For mitochondrial proteins, an initial mitochondrial isolation step is recommended.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
For mitochondrial fractions, perform differential centrifugation to isolate mitochondria before lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for whole-cell lysates or a mitochondrial marker like COX IV for mitochondrial fractions).
Mitochondrial Respiration Analysis using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis. The Mito Stress Test involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone & Antimycin A
-
Seahorse XF Analyzer
Protocol:
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere.
-
Assay Preparation:
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone & Antimycin A) at the desired final concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol, which will measure baseline OCR and then the response to the sequential injection of the inhibitors.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-linked Respiration: The OCR used for ATP synthesis (sensitive to Oligomycin).
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
-
Proton Leak: The OCR that is not coupled to ATP synthesis.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
By employing these detailed protocols, researchers can systematically and robustly evaluate the impact of this compound on various aspects of mitochondrial function, thereby elucidating its mechanisms of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Farrerol Efficacy in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farrerol is a natural flavanone (B1672756) isolated from Rhododendron dauricum that has demonstrated significant anti-inflammatory properties in various preclinical studies. Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1][2][3] These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two common animal models of inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in animal models of inflammation.
Table 1: Effect of this compound on Paw Edema in an Adjuvant-Induced Arthritis Rat Model
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) | Inhibition of Edema (%) |
| Control (Arthritic) | - | 1.25 ± 0.15 | - |
| This compound | 20 | 0.85 ± 0.12 | 32.0 |
| This compound | 40 | 0.60 ± 0.10 | 52.0 |
| Indomethacin (Reference) | 10 | 0.55 ± 0.08 | 56.0 |
| p < 0.05, **p < 0.01 compared to Control (Arthritic) group. Data adapted from a study on complete Freund's adjuvant-induced arthritis, which presents a similar endpoint of paw edema.[3] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokines in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Treatment Group | Dose (mg/kg) | TNF-α (mRNA expression fold change) | IL-6 (mRNA expression fold change) | IL-1β (mRNA expression fold change) |
| Sham | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| UUO Control | - | 12.3 ± 1.0 | 10.4 ± 5.1 | 9.5 ± 1.4 |
| UUO + this compound | 20 | 5.9 ± 0.7 | 5.1 ± 0.5** | 4.4 ± 0.4 |
| ***p < 0.001, **p < 0.01 compared to UUO Control group.[4] |
Table 3: Effect of this compound on Inflammatory Markers in an LPS-Induced Mastitis Mouse Model
| Treatment Group | Dose (mg/kg) | p-AKT (relative protein level) | p-NF-κB p65 (relative protein level) |
| Control | - | 1.00 ± 0.05 | 1.00 ± 0.06 |
| LPS | - | 2.50 ± 0.12 | 2.80 ± 0.15 |
| LPS + this compound | 50 | 1.50 ± 0.09**** | 1.60 ± 0.11**** |
| ****p < 0.0001 compared to LPS group. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Male Wistar rats or Swiss albino mice (180-220 g)
Protocol:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
Carrageenan Control: Receives vehicle and carrageenan.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 20, 40 mg/kg).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal (except the vehicle control group).
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treatment group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue can be collected for the measurement of inflammatory mediators like TNF-α, IL-1β, and IL-6 via ELISA or qPCR.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the inflammatory response seen in bacterial-induced lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., DMSO and saline)
-
Sterile phosphate-buffered saline (PBS)
-
BALF collection apparatus
-
Female BALB/c mice (6-8 weeks old)
Protocol:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Sham Control: Receives vehicle and intranasal PBS.
-
LPS Control: Receives vehicle and intranasal LPS.
-
This compound Treatment Groups: Receive this compound (e.g., 20, 40 mg/kg, i.p.) 1 hour before LPS challenge.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Induction of ALI: Lightly anesthetize the mice and instill 50 µL of LPS (1 mg/mL in PBS) intranasally. The sham group receives 50 µL of sterile PBS.
-
Sample Collection (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): Euthanize the mice and perform a tracheotomy. Lavage the lungs with 1 mL of ice-cold PBS. Centrifuge the BALF to separate the cells from the supernatant.
-
Lung Tissue: Perfuse the lungs with PBS and collect the tissue for histology or homogenization.
-
-
Analysis:
-
Cell Count: Count the total and differential inflammatory cells in the BALF.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF supernatant using ELISA.
-
Histology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., p-NF-κB, p-p38) in lung tissue homogenates.
-
Mandatory Visualization
Signaling Pathways
Below are the Graphviz diagrams illustrating the key signaling pathways inhibited by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow
References
- 1. Different effects of this compound on an OVA-induced allergic asthma and LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Effects of this compound on an OVA-Induced Allergic Asthma and LPS-induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorate adjuvant-induced ankle injury via alteration of PPAR-γ signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Investigating the Genomodulatory Effects of Farrerol
Introduction
Farrerol, a flavonoid isolated from Rhododendron dauricum, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are largely attributed to its ability to modulate gene expression through various signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the impact of this compound on gene expression. The protocols outlined below detail essential techniques from cell culture to molecular analysis, enabling a thorough investigation of this compound's mechanism of action.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling cascades involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for elucidating its therapeutic potential.
-
NF-κB Signaling Pathway: this compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65. This leads to a downregulation of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β[1][2][3][4].
-
MAPK Signaling Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK. It has been observed to inhibit the phosphorylation of ERK1/2 and p38, which can affect cell proliferation and differentiation[5]. In some contexts, like ovarian cancer cells, this compound can induce apoptosis by upregulating phosphorylated ERK and JNK.
-
PI3K/Akt/mTOR Signaling Pathway: this compound can bidirectionally modulate the PI3K/Akt/mTOR pathway. It has been shown to inhibit this pathway, which is often dysregulated in cancer and inflammatory diseases, thereby affecting cell proliferation, survival, and angiogenesis.
-
Nrf2 Signaling Pathway: this compound can activate the Nrf2 antioxidant pathway. It promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), which protect cells from oxidative stress.
Data Presentation: Summary of this compound's Effects on Gene and Protein Expression
The following tables summarize the quantitative effects of this compound on the expression of various genes and proteins as reported in the literature.
Table 1: Effect of this compound on Inflammatory Markers
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Target Gene/Protein | Observed Effect | Reference |
| Mouse microglial cells (BV-2) | 1h pre-treatment | Post-Aβ treatment | TNF-α, IL-6, IL-1β (mRNA & protein) | Inhibition of Aβ-induced increase | |
| Human chondrocytes | Not specified | Not specified | iNOS, COX-2, NO, PGE2 | Inhibition of IL-1β-induced increase | |
| RAW264.7 macrophages | 25, 50, 100 µM | 1h pre-treatment | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Reduction of LPS-induced expression | |
| Mouse kidneys (UUO model) | 20 mg/kg (i.p.) | 8 days | TNF-α, IL-6, IL-1β (mRNA) | Decreased expression |
Table 2: Effect of this compound on Cell Proliferation and Phenotype Markers
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Target Gene/Protein | Observed Effect | Reference |
| Rat aortic smooth muscle cells (RASMCs) | 3, 10, 30 µM | Pre-treatment | α-SMA, SM22α | Decrease in serum-induced expression | |
| Rat aortic smooth muscle cells (RASMCs) | 3, 10, 30 µM | Pre-treatment | OPN | Increase in serum-induced expression | |
| Human ovarian cancer cells (SKOV3) | Dose-dependent | Not specified | CDK, Cyclins | Increased expression |
Table 3: Effect of this compound on Signaling Pathway Components
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |
| Rat aortic smooth muscle cells (RASMCs) | 3, 10, 30 µM | Pre-treatment | p-ERK1/2, p-p38 | Inhibition of serum-induced phosphorylation | |
| A7r5 cells | 0.3, 3, 30 µM | 24h pre-treatment | p-PI3K, p-Akt, p-mTOR | Bidirectional modulation | |
| Mouse kidneys (UUO model) | 20 mg/kg (i.p.) | 8 days | p-IκBα, p-NFκB p65 | Reduced phosphorylation | |
| HIE model rats | Not specified | Not specified | Nrf2 (nuclear), HO-1, SLC7A11, GPX4 | Increased expression | |
| RAW264.7 macrophages | 25, 50, 100 µM | 1h pre-treatment | p-AKT, p-NFκB p65, p-ERK1/2, p-JNK1/2 | Decreased LPS-induced phosphorylation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, A7r5 smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.3, 3, 10, 30, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular effects.
-
Treatment:
-
For pre-treatment protocols, replace the culture medium with a medium containing the desired concentration of this compound and incubate for a specified duration (e.g., 1-24 hours).
-
Following pre-treatment, add the stimulating agent (e.g., lipopolysaccharide (LPS), serum, H2O2) to the culture medium and incubate for the desired period.
-
For co-treatment protocols, add this compound and the stimulating agent simultaneously.
-
-
Controls: Include appropriate controls in each experiment:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the this compound-treated groups.
-
Untreated Control: Cells cultured in a medium without any treatment.
-
Positive Control: Cells treated with the stimulating agent alone.
-
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest for downstream applications such as RNA or protein extraction.
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Isolate total RNA from cultured cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is recommended for gene expression analysis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) primers, following the manufacturer's protocol.
-
qPCR: Perform qPCR using a real-time PCR system (e.g., Rotor-Gene 6000) and a SYBR Green-based master mix.
-
Reaction Setup: Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Thermal Cycling: Use a standard thermal cycling profile: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds, annealing at 64°C for 30 seconds, and extension at 72°C for 15 seconds.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 4: RNA Sequencing (RNA-Seq)
-
RNA Isolation and Quality Control: Isolate high-quality total RNA as described in Protocol 2. It is crucial to have a high RIN value (ideally > 8) for reliable RNA-Seq results.
-
Library Preparation:
-
mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads. Alternatively, for studying total RNA, perform ribosomal RNA (rRNA) depletion.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adaptor Ligation: Perform end-repair on the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control: Quantify the final library concentration and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using tools like DESeq2 or edgeR.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's modulation of key signaling pathways.
Caption: Workflow for studying this compound's effect on gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maintains the contractile phenotype of VSMCs via inactivating the extracellular signal-regulated protein kinase 1/2 and p38 mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Determining Farrerol Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Farrerol, focusing on its purity determination and stability assessment. The protocols are designed to be implemented in a research or quality control laboratory setting.
This compound Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to quantify the purity of a this compound sample by separating it from potential impurities.
Experimental Protocol
1.1. Instrumentation and Materials
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile (B52724) and water (or methanol (B129727) and water) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a 45:55 (v/v) ratio of acetonitrile to water.[2][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 296 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
-
This compound Reference Standard: A well-characterized sample of this compound of known purity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
1.2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. A typical concentration range could be 0.1 to 0.6 µg/mL.[3]
1.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
1.4. Data Analysis
-
Purity Calculation: The purity of the this compound sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard, using the area normalization method.
Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100
-
Quantification (Assay): Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Use the linear regression equation (Y = mX + c) to determine the concentration of this compound in the sample solution. The linearity of the method should be confirmed by a correlation coefficient (r²) close to 1.0000.[3]
Data Presentation
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 296 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Linearity Range | 0.1118 - 0.5592 µg/mL |
| Regression Equation | Y = 2792.2X - 2.7619 |
| Correlation Coefficient (r) | 1.0000 |
Note: The linearity range and regression equation are based on a specific study and should be determined for each analytical run.[3]
Workflow Diagram
Caption: Workflow for this compound Purity Determination by HPLC.
Stability-Indicating Method (SIM) for this compound
A stability-indicating method is crucial for determining the shelf-life of a drug substance and for identifying any degradation products that may form under various environmental conditions.[5][6] This typically involves forced degradation studies followed by analysis using a stability-indicating assay method (SIAM).[7][8]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the this compound sample under more severe conditions than accelerated stability testing.[7] This helps to develop and validate a method that can separate the active pharmaceutical ingredient (API) from its degradation products.[9]
2.1. Stress Conditions Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions.[8] A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the API.[8][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 6 hours.[11] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.[11] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the solid this compound sample at 80°C for 7 days.[8][12]
-
Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]
2.2. Analysis of Stressed Samples Analyze the stressed samples using a suitable chromatographic method, such as UHPLC-MS/MS, to separate this compound from its degradation products.
Experimental Protocol: UHPLC-MS/MS for Stability Analysis
An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method provides high sensitivity and selectivity for quantifying this compound and identifying its degradation products.[13][14]
2.3. Instrumentation and Materials
-
System: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][13]
-
Column: Agilent UHPLC XDB-C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[3][13]
-
Flow Rate: 0.4 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Internal Standard (IS): A suitable compound for quantification (e.g., another flavonoid not present in the sample).
2.4. Sample Preparation
-
Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
-
Add the internal standard to all samples and standards.
2.5. Data Analysis
-
Monitor the decrease in the this compound peak area in the stressed samples compared to the control.
-
Identify potential degradation products by analyzing the mass spectra for new peaks. The fragmentation pattern of this compound can help in the structural elucidation of these products.[14][15]
Data Presentation
Table 2: UHPLC-MS/MS Method Parameters for this compound Stability Analysis
| Parameter | Condition |
| Column | Agilent UHPLC XDB-C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Water:Methanol (30:70, v/v) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition (m/z) | 299 → 179 |
Table 3: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 6 hours | Formation of acid-induced degradation products |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 6 hours | Formation of base-induced degradation products |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Formation of oxidative degradation products |
| Thermal | Solid state at 80°C | 7 days | Formation of thermal degradation products |
| Photolytic | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² (ICH Q1B) | Variable | Formation of photolytic degradation products |
Workflow Diagram
Caption: Workflow for this compound Stability-Indicating Studies.
Long-Term and Accelerated Stability Testing
Following the development of a validated stability-indicating method, formal stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life and storage conditions.[16][17]
Experimental Protocol
3.1. Storage Conditions Store batches of this compound in the proposed container closure system under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17]
3.2. Testing Frequency
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[16][17]
-
Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[16][17]
3.3. Analysis At each time point, analyze the samples for purity, potency, and the presence of any degradation products using the validated stability-indicating UHPLC-MS/MS method described above.
Data Presentation
Table 4: ICH Stability Testing Conditions and Frequency
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months (minimum) |
Logical Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. ijcrt.org [ijcrt.org]
- 6. ijsdr.org [ijsdr.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Development and validation of a sensitive UHPLC-MS/MS method for quantitative analysis of this compound in rat plasma: Application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. npra.gov.my [npra.gov.my]
Troubleshooting & Optimization
Farrerol Solubility Optimization: A Technical Support Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of farrerol for cell culture experiments. This compound, a bioactive flavonoid, presents solubility challenges that can impact experimental reproducibility and accuracy. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The most commonly used solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. While some robust cell lines may tolerate up to 1%, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.[1] A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when diluted into an aqueous environment. Here are several troubleshooting steps:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.
-
Gradual dilution: Add the DMSO stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Lower the final concentration: The desired final concentration of this compound may exceed its aqueous solubility limit. Try testing a lower final concentration.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, ethanol (B145695) can also be used to dissolve this compound.[2][3] However, ethanol can also be toxic to cells, and its final concentration in the media should be carefully controlled and tested for your specific cell line, typically being kept below 0.5%. This compound is considered insoluble in water and is expected to have very low solubility in phosphate-buffered saline (PBS).
Q5: How can I improve the aqueous solubility of this compound?
A5: One effective method to enhance the solubility and stability of hydrophobic compounds is through the formation of inclusion complexes with cyclodextrins. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate this compound, increasing its solubility in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing. Consider a stepwise dilution approach. | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation in the Incubator | Changes in media pH or temperature over time. | Ensure your incubator is properly calibrated for temperature and CO₂ levels to maintain stable media conditions. |
| Interaction of this compound with components in the media. | If possible, test different basal media formulations. The use of serum in the media can sometimes help stabilize hydrophobic compounds. | |
| Cell Viability is Low in Treated Wells | DMSO toxicity. | Ensure the final DMSO concentration is within the non-toxic range for your cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm. |
| This compound-induced cytotoxicity. | Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. | |
| Inconsistent Experimental Results | Incomplete dissolution of this compound stock solution. | Ensure the this compound is completely dissolved in the stock solution. Gentle warming or brief sonication can aid dissolution. Visually inspect for any particulates before use. |
| Degradation of this compound stock solution. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[2] | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility. |
| Ethanol | 60 mg/mL[2] | An alternative to DMSO. The final concentration in cell culture should be minimized to avoid cytotoxicity. |
| Water | Insoluble[2] | This compound is a hydrophobic compound with very poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Very Low (Expected) | Due to its insolubility in water, this compound is expected to have negligible solubility in PBS. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 300.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 3.0 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound-β-cyclodextrin (β-CD) inclusion complex to improve its aqueous solubility using the co-precipitation method.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolve β-Cyclodextrin: In a flask, dissolve β-cyclodextrin in deionized water with stirring. The concentration will depend on the desired molar ratio and the solubility of β-CD in water (approximately 1.85 g/100 mL at 25°C). A 1:1 molar ratio of this compound to β-CD is a common starting point.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Mixing: Slowly add the this compound-ethanol solution dropwise to the stirring β-cyclodextrin solution.
-
Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Precipitation and Recovery: Cool the solution (e.g., in an ice bath) to induce precipitation of the complex. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected precipitate with a small amount of cold deionized water to remove any free this compound or β-cyclodextrin. Dry the complex under vacuum to obtain a powder.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility of the resulting complex in aqueous solutions should be determined experimentally.
Visualizations
Experimental Workflow: Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound and the Nrf2/Keap1 Pathway
This compound has been shown to exert antioxidant effects by modulating the Nrf2/Keap1 signaling pathway.[4][5][6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. This compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound can inhibit the phosphorylation of upstream kinases like Akt, which in turn prevents IκB degradation and keeps NF-κB in the cytoplasm.[7][9]
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.
Signaling Pathway: this compound and the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, although its effects can be context-dependent.[10][11] In some cancer cell lines, this compound inhibits the PI3K/Akt pathway, leading to decreased proliferation and apoptosis. In other contexts, such as under oxidative stress, it may activate this pathway to promote cell survival.[10]
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidative potential of this compound occurs via the activation of Nrf2 mediated HO-1 signaling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Farrerol Stability Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with Farrerol in aqueous solutions.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: this compound Precipitation in Aqueous Buffers
Problem: You observe precipitation or cloudiness after dissolving this compound in your aqueous buffer.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Poor Aqueous Solubility | This compound has inherently low water solubility. | 1. Co-solvents: Prepare a stock solution of this compound in an organic solvent like DMSO (up to 10 mg/mL) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent effects on your experiment.[1] 2. pH Adjustment: The solubility of flavonoids like this compound can be pH-dependent. While specific data for this compound is limited, flavonoids are generally more soluble at a slightly alkaline pH. However, be aware that stability may decrease at higher pH. |
| Buffer Incompatibility | Certain buffer components may interact with this compound, leading to precipitation. | 1. Buffer Screening: Test the solubility of this compound in a range of common biological buffers (e.g., PBS, TRIS, HEPES) at your desired concentration and pH to identify the most suitable one. |
Issue 2: Loss of this compound Activity or Concentration Over Time
Problem: You notice a decrease in the expected biological activity or a lower-than-expected concentration of this compound in your aqueous solution upon analysis.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Oxidative Degradation | This compound, as a flavonoid, is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions in the buffer. This compound's metabolism has been shown to involve oxidation.[2] | 1. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 2. Degas Buffers: To minimize dissolved oxygen, degas your aqueous buffers by sparging with nitrogen or argon gas before dissolving this compound. 3. Add Antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to your buffer. However, verify that the antioxidant does not interfere with your downstream assays. |
| Photodegradation | Exposure to light, especially UV light, can cause this compound to degrade. | 1. Protect from Light: Work with this compound solutions in a dark or low-light environment. Use amber-colored vials or wrap your containers in aluminum foil. |
| Adsorption to Surfaces | This compound may adsorb to the surfaces of plasticware, leading to a decrease in the effective concentration in the solution. | 1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips for preparing and storing this compound solutions. 2. Glassware: For longer-term storage of stock solutions, consider using silanized glass vials. |
Section 2: Frequently Asked Questions (FAQs)
Stability in Aqueous Solutions
Q1: What are the main stability issues with this compound in aqueous solutions?
A1: The primary stability challenges for this compound in aqueous solutions are its poor water solubility, susceptibility to oxidative degradation, and photosensitivity. These factors can lead to precipitation, loss of biological activity, and inaccurate experimental results.
Q2: How does pH affect the stability of this compound?
A2: While specific degradation kinetics of this compound across a wide pH range are not extensively published, flavonoids, in general, can be unstable at alkaline pH. It is advisable to conduct your own stability studies at the specific pH of your experiment if prolonged incubation is required.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions, typically prepared in a high-quality organic solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The vials should be tightly sealed and protected from light.
Formulation Strategies to Enhance Stability
Q4: Are there methods to improve the stability and solubility of this compound in aqueous solutions for in vitro and in vivo studies?
A4: Yes, various formulation strategies can significantly enhance the stability and solubility of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymer-based nanoparticles, can protect it from degradation and improve its delivery to cells or tissues.
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility and stability.
Q5: Is there quantitative data comparing the stability of formulated this compound versus free this compound?
Experimental Protocols & Signaling Pathways
Q6: How can I perform a forced degradation study for this compound to understand its stability?
A6: A forced degradation study, as recommended by ICH guidelines, involves subjecting this compound to various stress conditions to identify potential degradation products and pathways.[3][4][5][6]
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Q7: What is a stability-indicating HPLC method and how do I develop one for this compound?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients.
Key Steps in Method Development:
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of this compound from all potential degradation products generated during forced degradation studies.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Q8: Which signaling pathways are modulated by this compound, and how can I study them?
A8: this compound is known to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory effects.
-
Nrf2/HO-1 Pathway: this compound is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[8]
-
Akt and MAPK (ERK, p38) Pathways: this compound has been shown to influence the phosphorylation status of Akt and members of the MAPK family, which are involved in cell survival, proliferation, and inflammation.[9][10]
Experimental Approaches:
-
Western Blotting: To assess the activation of these pathways, you can perform Western blot analysis to measure the levels of total and phosphorylated proteins (e.g., p-Akt, p-ERK, p-p38) and the expression of downstream targets of Nrf2 (e.g., HO-1, NQO1).[1][8][11][12][13][14][15]
-
Luciferase Reporter Assays: To specifically measure the transcriptional activity of Nrf2, you can use a luciferase reporter construct containing the Antioxidant Response Element (ARE).[16][17][18][19]
-
Nrf2 Nuclear Translocation Assay: You can use immunofluorescence or cellular fractionation followed by Western blotting to visualize or quantify the movement of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.[1][20]
Diagram of this compound's Action on the Nrf2 Signaling Pathway:
References
- 1. This compound Directly Targets GSK-3β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Farrerol Dosage Determination: A Technical Guide for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the appropriate dosage of farrerol in in vivo efficacy studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new in vivo model?
A1: Based on published studies, a starting dose for this compound can range from 10 mg/kg to 150 mg/kg, depending on the animal model, route of administration, and the targeted disease. For intraperitoneal (i.p.) injections in mice, doses between 10 mg/kg/day and 40 mg/kg/day have been shown to be effective in models of cardiac remodeling and myocardial ischemia/reperfusion.[1][2] For oral administration in rats, doses of 75 mg/kg and 150 mg/kg have been used in pharmacokinetic studies.[3][4] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its pharmacological effects through the modulation of multiple signaling pathways. Its primary mechanisms include potent anti-inflammatory and antioxidant activities.[5] this compound has been shown to inhibit pro-inflammatory pathways such as NF-κB and PI3K/Akt, and activate the Nrf2/Keap1 antioxidant response pathway.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been reported to modulate a variety of signaling pathways, including:
-
Anti-inflammatory pathways: Inhibition of NF-κB, PI3K/Akt, and MAPK (p38, ERK1/2, JNK) signaling.
-
Antioxidant pathways: Activation of the Nrf2/Keap1 pathway, leading to the expression of antioxidant enzymes like HO-1.
-
Anti-angiogenic pathways: Downregulation of Akt/mTOR, ERK, and Jak2/Stat3 signaling.
-
Cell survival and apoptosis pathways: this compound can induce apoptosis in cancer cells through the mitochondrial pathway.
Troubleshooting Guide
Problem: No significant therapeutic effect is observed at the initial dose.
Possible Causes and Solutions:
-
Insufficient Dosage: The initial dose may be too low for the specific animal model or disease severity.
-
Solution: Conduct a dose-escalation study to determine if a higher dose yields a significant effect. Review literature for similar models to inform your dose selection.
-
-
Poor Bioavailability: this compound has been noted to have poor bioavailability. The route of administration may not be optimal.
-
Solution: Consider alternative routes of administration. Intraperitoneal or intravenous injections may provide higher systemic exposure compared to oral gavage. If oral administration is necessary, consider formulation strategies to enhance absorption.
-
-
Timing of Administration: The treatment window might not align with the peak of the disease process in your model.
-
Solution: Adjust the timing of this compound administration relative to the disease induction. A time-course study can help identify the optimal therapeutic window.
-
-
Metabolism of this compound: Rapid metabolism in vivo can lead to low circulating levels of the active compound.
-
Solution: Increase the frequency of administration (e.g., twice daily instead of once daily) to maintain therapeutic concentrations.
-
Problem: Signs of toxicity are observed in the animals.
Possible Causes and Solutions:
-
Dosage is too high: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Solution: Reduce the dosage. If a therapeutic effect was observed at the toxic dose, perform a dose-de-escalation study to find a dose that is both effective and well-tolerated.
-
-
Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.
-
Solution: Ensure the vehicle is well-tolerated at the administered volume. Consider alternative, less toxic vehicles. Conduct a vehicle-only control group to assess for any vehicle-related toxicity.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages in In Vivo Studies
| Animal Model | Disease/Condition | Route of Administration | Dosage | Outcome | Reference |
| Mice (C57BL/6J) | Cardiac Remodeling | Intraperitoneal | 10 mg/kg/day | Attenuated cardiac remodeling | |
| Mice (C57BL/6J) | Myocardial Ischemia/Reperfusion | Intraperitoneal | 10 and 40 mg/kg/day | Alleviated myocardial injury | |
| Mice (C57BL/6J) | Obstructive Uropathy | Intraperitoneal | 20 mg/kg | Ameliorated renal injury | |
| Rats (Sprague-Dawley) | Pharmacokinetic Study | Oral Gavage | 75 and 150 mg/kg | Determined pharmacokinetic parameters | |
| Rats (Sprague-Dawley) | Pharmacokinetic Study | Intravenous | 4 mg/kg | Determined pharmacokinetic parameters | |
| Mice | Lung Adenocarcinoma Xenograft | - | - | Inhibited tumor growth | |
| Mice | Acetaminophen-induced Hepatotoxicity | - | - | Protected against liver injury |
Key Experimental Protocols
1. Protocol for Intraperitoneal Administration in a Mouse Model of Cardiac Remodeling
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with normal saline.
-
Dosage and Administration: 10 mg/kg/day administered via intraperitoneal injection.
-
Treatment Duration: Daily injections for a specified period based on the experimental design (e.g., 2 weeks).
-
Induction of Cardiac Remodeling: A model of cardiac remodeling is established, for example, by subcutaneous infusion of Angiotensin II.
2. Protocol for Oral Administration in a Rat Pharmacokinetic Study
-
Animals: Sprague-Dawley rats.
-
Dosage Groups: 75 mg/kg and 150 mg/kg for oral administration.
-
Administration: this compound is administered via intragastric gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 3, 5, 7, 9, 12, and 24 hours) to determine the plasma concentration of this compound.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: General workflow for in vivo efficacy studies.
References
- 1. This compound prevents Angiotensin II-induced cardiac remodeling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 [frontiersin.org]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of this compound Enantiomers [mdpi.com]
- 4. Stereoselectivity of In Vivo Processes and Bioactivity of this compound Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Farrerol Bioavailability Troubleshooting: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of farrerol's low bioavailability in animal models. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate your research and development efforts.
Troubleshooting Guides & FAQs
Issue 1: Low Oral Bioavailability of this compound
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely reasons for this?
A: The low oral bioavailability of this compound is a well-documented issue stemming from several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestine and liver. Studies in rats have shown that this compound is extensively converted into metabolites such as glucuronide and sulfate (B86663) conjugates.[1][2] This rapid conversion reduces the amount of unchanged, active this compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: There is evidence to suggest that this compound may be a substrate for P-glycoprotein, an efflux transporter in the intestinal epithelium that actively pumps the compound back into the GI lumen, further limiting its net absorption.
-
Stereoselective Pharmacokinetics: this compound exists as enantiomers, and studies have shown stereoselective differences in their pharmacokinetic profiles in rats. The (+)-farrerol enantiomer has been reported to have significantly greater bioavailability compared to the (-)-farrerol enantiomer.[3][4][5]
Q2: What strategies can we employ to improve the oral bioavailability of this compound in our animal studies?
A: Several formulation strategies can be employed to overcome the challenges associated with this compound's low bioavailability. These approaches primarily focus on enhancing its solubility and protecting it from premature metabolism. Key strategies include:
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can improve its oral absorption by increasing its surface area for dissolution and protecting it from enzymatic degradation in the GI tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.
-
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can significantly increase its aqueous solubility and dissolution rate.
Quantitative Data: Pharmacokinetics of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound's enantiomers in rats after intravenous and oral administration. This data highlights the stereoselective nature of its disposition and its low oral bioavailability.
| Parameter | (+)-Farrerol | (-)-Farrerol | Route | Dose (mg/kg) | Reference |
| Cmax (ng/mL) | 2662.74 | Significantly lower than (+) | Intravenous | 4 | [3][5] |
| AUC₀₋₂₄ (ng·h/mL) | Slightly higher than (-) | - | Intravenous | 4 | [3][5] |
| Cmax (ng/mL) | 1174 | 460.4 | Oral | 75 | [3][5] |
| AUC₀-t (ng·h/mL) | 117,593.5 | 45,055 | Oral | 75 | [3][5] |
| Relative Bioavailability | ~2.6-fold higher than (-) | - | Oral | 75 | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve this compound in the molten lipid under continuous stirring.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoemulsion Formation: Subject the pre-emulsion to high-power ultrasonication to reduce the droplet size to the nanometer range.
-
SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped this compound and excess surfactant.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the stability of the nanoparticle dispersion.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the SLNs and analyzing the drug content using a validated analytical method (e.g., HPLC).
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
This in situ model is used to study the intestinal absorption of this compound from different formulations.
Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats overnight with free access to water.
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Through a midline abdominal incision, carefully expose the small intestine.
-
Isolate a specific segment of the intestine (e.g., jejunum, ileum) of a defined length.
-
Insert cannulas at both ends of the isolated segment and secure them with sutures.
Perfusion Procedure:
-
Perfuse the intestinal segment with pre-warmed (37°C) Krebs-Ringer buffer to clean the lumen.
-
After cleansing, perfuse the this compound solution (either as a simple solution or in a nanoformulation) through the segment at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the outlet cannula at predetermined time intervals.
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug absorption across the intestinal wall.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating various signaling pathways. Understanding these pathways can provide insights into its mechanism of action and potential therapeutic applications.
Caption: this compound's modulation of Nrf2/ARE and NF-κB signaling pathways.
Experimental Workflow: Troubleshooting Low Bioavailability
This workflow outlines a logical approach to diagnosing and addressing low bioavailability issues in your this compound experiments.
Caption: A systematic workflow for troubleshooting this compound's low bioavailability.
References
- 1. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity of In Vivo Processes and Bioactivity of this compound Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Farrerol Treatment Duration in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing farrerol treatment duration in cell-based assays. This guide will help you navigate common challenges and refine your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture?
A2: Based on published studies, a common concentration range for this compound in cell culture is between 3 µM and 160 µM.[1][2][3][4] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of a biological response) for your specific cell line and experimental endpoint.
Q2: What is a recommended starting treatment duration for this compound?
A2: The incubation time for this compound can vary significantly depending on the cell type and the biological question being investigated. Published studies have reported incubation times ranging from a few hours to 72 hours or longer.[5] For initial experiments, a time-course experiment of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.
Q3: How do I determine the optimal treatment duration for my specific experiment?
A3: The optimal incubation time depends on the endpoint you are measuring:
-
Signaling Pathway Inhibition: Short incubation times (e.g., 10 minutes to 24 hours) are often sufficient to observe changes in the phosphorylation status of downstream proteins like ERK and Akt.
-
Cell Viability and Proliferation Assays: Longer incubation times (e.g., 48 to 72 hours or even longer) are typically required to observe significant changes in cell number.
-
Apoptosis Assays: Intermediate time points (e.g., 24 to 48 hours) are often suitable for detecting markers of apoptosis, such as caspase activation.
A time-course experiment measuring your endpoint of interest at multiple time points is the most effective way to determine the optimal incubation period.
Q4: Should I be concerned about the stability of this compound in my cell culture medium?
A4: Like any small molecule, the stability of this compound in culture medium over time can be a factor. It is good practice to follow the manufacturer's recommendations for storage of the compound in its powdered form and as a stock solution. For long-term experiments, consider replenishing the medium with fresh this compound to maintain a consistent concentration, though this may not be necessary for shorter durations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or signaling. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Sub-optimal concentration: The concentration of this compound may be too low. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound's effects. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 2. Conduct a dose-response experiment with a wider range of this compound concentrations. 3. Review the literature to see if your cell line has been previously tested with this compound or similar compounds. Consider testing a different, potentially more sensitive, cell line. |
| High levels of cell death even at short incubation times. | 1. Cytotoxicity: this compound may be cytotoxic to your specific cell line at the concentrations tested. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations and shorter time points to determine the toxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variable cell health and confluency: Differences in cell passage number, confluency at the time of treatment, or overall cell health can lead to variability. 2. Inconsistent this compound preparation: Variations in the preparation of this compound stock and working solutions. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | 1. Use cells within a consistent and low passage number range. Seed cells at a density that ensures they are in the logarithmic growth phase during the experiment and avoid letting them become over-confluent. 2. Prepare fresh working solutions of this compound for each experiment from a validated stock solution. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Unexpected activation or inhibition of a signaling pathway. | 1. Off-target effects: At higher concentrations or longer incubation times, this compound may have off-target effects. 2. Secondary effects: The observed change may be a secondary or downstream consequence of the initial drug-target interaction. | 1. Test a lower concentration of this compound. If the unexpected effect disappears while the desired effect remains, it is more likely to be an off-target effect. 2. Perform a time-course experiment at shorter time points to distinguish between primary and secondary effects. Analyze the kinetics of pathway activation/inhibition. |
Data Summary Tables
Table 1: Reported this compound Concentrations and Treatment Durations in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Treatment Duration | Reference |
| Calu-1 (Lung Squamous Carcinoma) | Viability (MTT), Migration, Invasion | Not specified, used concentrations with least effect on viability | 24 h | |
| SKOV3 (Ovarian Cancer) | Viability (MTT), Apoptosis, Cell Cycle | 40, 80, 160 µM | 24 h, 48 h | |
| A7r5 (Vascular Smooth Muscle) | Proliferation, Cell Cycle, Western Blot | 0.3, 3, 30 µM | 24 h | |
| Laryngeal Squamous Carcinoma Cells | Viability (MTT), Apoptosis, Migration, Invasion | 10, 20, 50 µM | Not specified | |
| Lung Adenocarcinoma Cells | Viability, Apoptosis, Cell Cycle | Not specified | Not specified | |
| MCF-7 (Breast Cancer) | Viability (MTT) | 40, 80, 160 µM | 24 h, 48 h |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 1 µM to 200 µM.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Analysis of Signaling Pathway Activation by Western Blot
This protocol is based on standard western blotting procedures.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15 min, 30 min, 1 h, 6 h, 24 h).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of your target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation over time.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound maintains the contractile phenotype of VSMCs via inactivating the extracellular signal-regulated protein kinase 1/2 and p38 mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses the progression of laryngeal squamous cell carcinoma via the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes the invasiveness of lung squamous cell carcinoma cells by regulating the expression of inducers of epithelial mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential photodegradation of Farrerol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential photodegradation of Farrerol during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a natural flavanone (B1672756) compound isolated from plants like Rhododendron dauricum. It exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, often through the activation of the Nrf2 signaling pathway.[1][2][3][4][5] However, this compound is susceptible to degradation upon exposure to light, a phenomenon known as photodegradation. This degradation can lead to a loss of its biological activity and the formation of unknown degradation products, potentially compromising experimental results and their reproducibility.
Q2: What are the typical signs of this compound degradation in a sample?
Visual signs of this compound degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). These methods can reveal a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Q3: What environmental factors contribute to the photodegradation of this compound?
The primary factor is exposure to light, particularly ultraviolet (UV) and high-energy visible light. The intensity and wavelength of the light, the duration of exposure, the solvent used, the pH of the solution, and the presence of oxygen can all influence the rate and extent of photodegradation.
Q4: How can I minimize this compound photodegradation during my experiments?
Minimizing light exposure is crucial. Here are some practical steps:
-
Use Amber-Colored or Opaque Containers: Store this compound stock solutions and experimental samples in amber-colored glass vials or opaque tubes to block UV and visible light.
-
Work in Low-Light Conditions: When preparing solutions or conducting experiments, work in a dimly lit area or use a darkroom if possible.
-
Cover Samples: If samples must be handled in well-lit areas, cover them with aluminum foil or use light-blocking shields.
-
Minimize Exposure Time: Plan your experiments to minimize the time that this compound solutions are exposed to light.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to avoid degradation during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Photodegradation of this compound leading to reduced potency. | 1. Review your sample handling and storage procedures to ensure minimal light exposure. 2. Use amber-colored vials and work in low-light conditions. 3. Analyze the purity of your this compound stock solution and working solutions by HPLC to check for degradation products. 4. Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in HPLC/UHPLC-MS analysis. | Formation of photodegradation products. | 1. Protect samples from light at all stages of the experiment and analysis. 2. Compare the chromatograms of light-exposed and light-protected samples to identify potential degradation peaks. 3. If possible, use mass spectrometry to characterize the unexpected peaks and investigate potential degradation pathways. |
| Variability in results between experimental replicates. | Inconsistent light exposure across different samples. | 1. Standardize your experimental workflow to ensure all samples are handled with the same level of light protection. 2. Use multi-well plates with opaque sides or cover plates to ensure uniform light exposure (or lack thereof). |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation Study)
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
Objective: To assess the susceptibility of this compound to photodegradation under controlled light conditions.
Materials:
-
This compound
-
Solvent (e.g., methanol, ethanol, or DMSO)
-
Amber-colored and clear glass vials
-
Photostability chamber with a light source capable of emitting both visible and UVA radiation (as per ICH Q1B Option 1 or 2)
-
HPLC or UHPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare two sets of samples in clear glass vials:
-
Exposed Samples: A series of vials containing the this compound solution.
-
Dark Control Samples: A corresponding series of vials containing the this compound solution, wrapped completely in aluminum foil to protect from light.
-
-
-
Exposure:
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.
-
-
Analysis:
-
At predefined time points (e.g., 0, 6, 12, 24 hours), withdraw an exposed sample and its corresponding dark control.
-
Analyze the samples immediately by a validated stability-indicating HPLC or UHPLC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in both the exposed and dark control samples at each time point.
-
Compare the chromatograms to identify and quantify any degradation products that form in the exposed samples.
-
Data Presentation:
| Time (hours) | Light Condition | This compound Concentration (µg/mL) | % this compound Remaining | Degradation Products (Peak Area) |
| 0 | - | 100 | ||
| 6 | Exposed | |||
| 6 | Dark Control | |||
| 12 | Exposed | |||
| 12 | Dark Control | |||
| 24 | Exposed | |||
| 24 | Dark Control |
Protocol 2: General Handling of this compound in a Laboratory Setting
Objective: To provide a standard operating procedure for handling this compound to minimize photodegradation during routine experiments.
Procedure:
-
Storage:
-
Store solid this compound in a light-protected, cool, and dry place.
-
Store stock solutions of this compound in amber-colored glass vials at -20°C or -80°C, wrapped in aluminum foil for extra protection.
-
-
Solution Preparation:
-
Prepare this compound solutions in a dimly lit area.
-
Use amber-colored volumetric flasks and other glassware.
-
-
Experimental Execution:
-
When adding this compound to cell cultures or reaction mixtures, do so in a darkened biosafety cabinet or on a lab bench with overhead lights turned off.
-
If using multi-well plates, use opaque plates or cover clear plates with an opaque lid or aluminum foil immediately after adding this compound.
-
For long-term experiments, ensure incubators are dark.
-
Visualizations
Caption: Experimental workflow for handling this compound to minimize photodegradation.
Caption: Simplified signaling pathway of this compound-mediated Nrf2 activation.
References
- 1. This compound Directly Targets GSK-3β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Directly Targets GSK-3 β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Hypoxic-Ischemic Encephalopathy by Inhibiting Ferroptosis in Neonatal Rats via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Farrerol Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the delivery of Farrerol across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?
A1: The primary challenges stem from the restrictive nature of the BBB, which limits the passage of most therapeutic compounds into the brain.[1][2][3] For this compound, a flavonoid with neuroprotective properties, the main hurdles include:
-
Low Permeability: The BBB is composed of tightly packed endothelial cells that prevent the passive diffusion of many molecules.[1]
-
Efflux Pumps: Transporter proteins, such as P-glycoprotein, actively pump xenobiotics (foreign substances) like this compound out of the brain endothelial cells, reducing its accumulation in the central nervous system (CNS).[2]
-
Metabolic Instability: this compound may be subject to metabolism by enzymes present in the BBB, which could decrease its effective concentration.
Q2: What are the most promising strategies for improving this compound delivery to the brain?
A2: Several innovative strategies are being explored to enhance the transport of therapeutics like this compound across the BBB.[4] The most promising approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA) can protect it from degradation, mask it from efflux pumps, and facilitate its transport across the BBB.[5][6][7]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves attaching a ligand (e.g., an antibody or peptide) to the this compound-loaded nanoparticle that binds to specific receptors (like the transferrin receptor) highly expressed on brain endothelial cells.[8][9][10][11] This binding triggers the transport of the nanoparticle across the BBB.[8][9][11]
Q3: How do the physicochemical properties of this compound-loaded nanoparticles influence their BBB penetration?
A3: The physicochemical properties of nanoparticles are critical for their ability to cross the BBB. Key parameters include:
-
Size: Nanoparticles are generally more effective at crossing the BBB if they are within a specific size range, typically below 200 nm.[12]
-
Surface Charge: The surface charge of nanoparticles influences their interaction with the negatively charged cell membranes of the BBB. Cationic nanoparticles may show enhanced uptake but can also exhibit higher toxicity.
-
Surface Modification: Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can increase their circulation time in the bloodstream, allowing for greater opportunity to cross the BBB.[13]
Q4: What in vitro models are suitable for assessing the BBB permeability of this compound formulations?
A4: In vitro BBB models are valuable tools for screening and optimizing this compound formulations before proceeding to in vivo studies.[14][15][16][17][18] Commonly used models include:
-
Transwell Models: These models consist of a semi-permeable membrane on which brain endothelial cells are cultured, separating a "blood" side from a "brain" side.[14] The permeability of this compound formulations is assessed by measuring their transport from the apical (blood) to the basolateral (brain) chamber.[14]
-
Microfluidic "BBB-on-a-chip" Models: These more advanced models incorporate shear stress to better mimic the physiological conditions of blood flow in the brain, providing a more accurate prediction of in vivo permeability.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) for optimal this compound solubility. | Ensuring this compound is fully dissolved in the organic phase is crucial for efficient encapsulation during nanoparticle formation. |
| Suboptimal drug-to-polymer ratio. | Optimize the ratio of this compound to the polymer (e.g., PLGA). Start with a low ratio and gradually increase it. | An excess of drug relative to the polymer can lead to drug precipitation and reduced encapsulation. |
| Inadequate mixing during emulsification. | Increase the sonication or homogenization speed and duration. | Proper energy input is required to form a stable emulsion, which is essential for high encapsulation efficiency. |
| Rapid drug leakage during nanoparticle formation. | Use a polymer with a slower degradation rate or a higher glass transition temperature. | This can help to better retain the drug within the nanoparticle matrix as it solidifies. |
Issue 2: Undesirable Nanoparticle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect polymer concentration. | Adjust the concentration of the polymer solution. | Higher polymer concentrations can lead to larger nanoparticles, while very low concentrations may result in instability. |
| Inefficient energy input during homogenization. | Optimize the sonication or homogenization parameters (power, time, temperature). | Insufficient energy can result in larger and more polydisperse nanoparticles. |
| Aggregation of nanoparticles. | Ensure adequate concentration of a stabilizing agent (e.g., PVA, poloxamer) in the formulation. | Stabilizers prevent nanoparticles from clumping together, which would increase the apparent size and PDI. |
| Issues with solvent evaporation. | Control the rate of solvent evaporation. A slower, more controlled evaporation can lead to more uniform nanoparticles. | Rapid evaporation can cause uncontrolled precipitation and aggregation. |
Issue 3: Inconsistent In Vitro BBB Permeability Results
| Potential Cause | Troubleshooting Step | Rationale |
| Compromised integrity of the in vitro BBB model. | Regularly measure the transendothelial electrical resistance (TEER) to ensure the tightness of the cell monolayer. | A low TEER value indicates a leaky barrier, which will lead to artificially high permeability measurements. |
| Instability of this compound-loaded nanoparticles in culture medium. | Characterize the size and PDI of the nanoparticles after incubation in cell culture medium to check for aggregation or degradation. | Changes in nanoparticle characteristics in the experimental medium can affect their transport across the cell layer. |
| Non-specific binding of nanoparticles to the Transwell membrane. | Pre-treat the Transwell membrane with a blocking agent like bovine serum albumin (BSA). | This can reduce non-specific binding and ensure that the measured permeability is due to transport across the cell layer. |
| Variability in cell culture conditions. | Standardize all cell culture parameters, including cell passage number, seeding density, and media composition. | Consistency in cell culture is crucial for reproducible in vitro BBB permeability assays. |
Issue 4: Unexpected In Vivo Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Toxicity of the nanoparticle components. | Conduct toxicity studies with blank nanoparticles (without this compound) as a control. | This will help to differentiate between the toxicity of the drug and the nanocarrier itself. |
| Rapid in vivo drug release. | Modify the nanoparticle formulation to achieve a more sustained release profile. | A burst release of this compound could lead to high systemic concentrations and associated toxicity. |
| Accumulation in non-target organs. | Characterize the biodistribution of the this compound-loaded nanoparticles. Surface modification with PEG can reduce uptake by the reticuloendothelial system (liver and spleen).[13] | Understanding where the nanoparticles accumulate is essential for assessing potential off-target effects. |
| Immunogenicity of the nanocarrier. | Select biocompatible and biodegradable polymers. PEGylation can also help to reduce the immunogenicity of the nanoparticles. | An immune response to the nanocarrier can lead to rapid clearance and potential adverse effects. |
Quantitative Data
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Polymer | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound-PLGA NP | PLGA | 180 ± 15 | 0.15 ± 0.03 | 75 ± 5 |
| This compound-PLGA-PEG NP | PLGA-PEG | 195 ± 20 | 0.12 ± 0.02 | 72 ± 6 |
| Tf-Farrerol-PLGA-PEG NP | Transferrin-PLGA-PEG | 210 ± 25 | 0.18 ± 0.04 | 68 ± 7 |
| This compound-Liposomes | Soy Phosphatidylcholine | 150 ± 12 | 0.21 ± 0.05 | 65 ± 8 |
Data are presented as mean ± standard deviation and are representative examples based on typical nanoparticle formulations.
Table 2: In Vitro BBB Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Free this compound | 0.5 ± 0.1 |
| This compound-PLGA NP | 2.5 ± 0.4 |
| This compound-PLGA-PEG NP | 3.8 ± 0.6 |
| Tf-Farrerol-PLGA-PEG NP | 8.2 ± 1.1 |
| This compound-Liposomes | 3.1 ± 0.5 |
Data are presented as mean ± standard deviation from a Transwell in vitro BBB model and are illustrative.
Table 3: In Vivo Brain Targeting Efficiency of this compound Formulations in a Rodent Model
| Formulation | Brain Concentration at 2h post-injection (ng/g tissue) | Brain/Blood Ratio |
| Free this compound | 50 ± 12 | 0.05 ± 0.01 |
| This compound-PLGA NP | 250 ± 45 | 0.25 ± 0.05 |
| This compound-PLGA-PEG NP | 480 ± 70 | 0.52 ± 0.08 |
| Tf-Farrerol-PLGA-PEG NP | 1250 ± 180 | 1.35 ± 0.20 |
| This compound-Liposomes | 350 ± 60 | 0.38 ± 0.07 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical outcomes for nanoparticle-mediated brain delivery.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA-PEG nanoparticles using a single emulsion-solvent evaporation method.
-
Dissolve Polymer and Drug: Dissolve 100 mg of PLGA-PEG copolymer and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Emulsification: Add the organic phase to 20 mL of an aqueous solution containing a stabilizer (e.g., 2% w/v polyvinyl alcohol - PVA). Emulsify the mixture using a probe sonicator for 3 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines the procedure for assessing the permeability of this compound formulations across an in vitro BBB model.
-
Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert and co-culture with astrocytes or pericytes on the basolateral side.
-
Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Monitor the integrity of the barrier by measuring the TEER.
-
Dosing: Replace the medium in the apical chamber with fresh medium containing the this compound formulation to be tested.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of this compound in the apical chamber.
Protocol 3: Quantification of this compound in Brain Tissue
This protocol describes the extraction and quantification of this compound from brain tissue following in vivo administration.
-
Tissue Homogenization: Euthanize the animal at the desired time point and perfuse with saline to remove blood from the brain. Excise the brain and homogenize a known weight of tissue in a suitable buffer.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the brain homogenate to precipitate proteins.
-
Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing this compound.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for analysis.
-
Quantification: Analyze the concentration of this compound in the reconstituted sample using HPLC or LC-MS/MS.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles for brain delivery.
Caption: Mechanism of Receptor-Mediated Transcytosis (RMT) for nanoparticle delivery across the BBB.
Caption: Neuroprotective signaling pathways of this compound.[19][20][21][[“]][23]
References
- 1. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 2. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 5. Frontiers | An Insight to Brain Targeting Utilizing Polymeric Nanoparticles: Effective Treatment Modalities for Neurological Disorders and Brain Tumor [frontiersin.org]
- 6. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.abo.fi [research.abo.fi]
- 11. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan nanoparticles encapsulating farnesol evaluated in vivo against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ agonist-loaded PLGA-PEG nanocarriers as a potential treatment for Alzheimer’s disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Alleviates Hypoxic-Ischemic Encephalopathy by Inhibiting Ferroptosis in Neonatal Rats via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Farrerol
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on enhancing the therapeutic index of Farrerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its therapeutic index important?
A: this compound is a natural flavanone (B1672756) compound extracted from plants like Rhododendron dauricum. It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical potential is often limited by poor bioavailability and rapid metabolism, which can necessitate higher doses that may increase the risk of off-target effects. Enhancing the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is crucial for improving its safety and efficacy. A higher therapeutic index means a wider margin between the dose needed for a therapeutic effect and the dose that causes toxicity.
Q2: What are the primary challenges associated with this compound's therapeutic use?
A: The main challenges are:
-
Low Bioavailability: this compound is rapidly metabolized in the body, leading to low concentrations reaching the target tissues after oral administration.
-
Poor Water Solubility: Like many flavonoids, this compound has limited solubility in aqueous solutions, which can hinder its formulation for therapeutic delivery.
-
Photodegradation: Exposure to light can degrade the compound, reducing its potency and shelf-life.
Q3: What are the main strategies to improve this compound's therapeutic index?
A: Key strategies focus on improving its delivery and stability:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based systems) can protect it from degradation, improve its solubility, and enhance its bioavailability.
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a prodrug can improve its pharmacokinetic properties. The prodrug is an inactive derivative that is converted into the active this compound molecule within the body.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can potentially achieve synergistic effects, allowing for lower, less toxic doses of each compound.
Q4: How does this compound exert its therapeutic effects at a molecular level?
A: this compound modulates several key signaling pathways. It is known to activate the Nrf2/Keap1 pathway , a major regulator of cellular antioxidant responses. It can also inhibit pro-inflammatory pathways such as NF-κB and PI3K/Akt . By targeting these pathways, this compound can reduce oxidative stress and inflammation, and induce apoptosis in cancer cells.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data to illustrate the potential improvements in this compound's properties through advanced formulation strategies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | This compound IC50 (µM) | Implication for Therapeutic Index |
| SKOV3[1] | Human Ovarian Cancer | ~80 µM (at 48h) | Demonstrates cytotoxic effect against cancer cells. |
| EA.hy926[1] | Human Endothelial (Normal) | >160 µM (at 48h) | Suggests selectivity for cancer cells over normal cells, contributing to a favorable therapeutic index. |
| Normal Lung Epithelial[2] | Normal Human Lung | No significant apoptosis observed | Further supports the tumor-specific effect of this compound.[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Oral this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | Half-life (t½) (h) |
| Free this compound | ~1174 | ~2.0 | ~117,593 | Not specified |
| Hypothetical Nanoparticle | Increased | Delayed | Significantly Increased | Prolonged |
Data for free this compound is based on studies of its enantiomers.[3] Data for a hypothetical nanoparticle formulation is projected based on typical outcomes for nanoparticle-encapsulated flavonoids, which often show improved pharmacokinetic profiles.[4][5]
Table 3: Nanoparticle Formulation Characteristics (Example)
| Parameter | This compound-Bilirubin NPs | General PLGA NPs |
| Particle Size | ~100-200 nm | 150-300 nm |
| Drug Loading | ~10% (w/w) | 1-10% (w/w) |
| Encapsulation Efficiency | >80% | >70% |
| Zeta Potential | Negative | Negative |
| In Vitro Release | Sustained release over 24h | Biphasic: initial burst followed by sustained release |
This table provides a general comparison based on available literature. Specific values will vary based on the exact formulation protocol.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting for common issues.
Synthesis of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
Objective: To encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its stability and bioavailability.
Experimental Workflow:
Caption: Workflow for PLGA nanoparticle synthesis.
Detailed Protocol:
-
Organic Phase Preparation:
-
Weigh 100 mg of PLGA (50:50) and 10 mg of this compound.
-
Dissolve both in 4 mL of dichloromethane (DCM) in a glass vial.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) polyvinyl alcohol (PVA) solution by dissolving 2 g of PVA in 100 mL of deionized water. Heat gently and stir until fully dissolved. Allow to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the PVA solution while stirring.
-
Sonicate the mixture using a probe sonicator on an ice bath for 3-5 minutes (e.g., 40% amplitude, 10 seconds on, 10 seconds off).
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature overnight to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at ~15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and washing steps twice more to remove residual PVA.
-
-
Lyophilization:
-
Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Troubleshooting Guide: Nanoparticle Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large particle size or high Polydispersity Index (PDI) | Insufficient sonication energy or time. | Increase sonication power or duration. Ensure the probe is properly submerged. |
| High concentration of PLGA or this compound. | Decrease the concentration of the polymer or drug in the organic phase. | |
| Low encapsulation efficiency | Poor solubility of this compound in the organic solvent. | Try a different organic solvent or a solvent mixture. |
| Drug partitioning into the aqueous phase. | Optimize the PVA concentration. A higher concentration can sometimes prevent drug leakage. | |
| Nanoparticle aggregation after lyophilization | Insufficient cryoprotectant. | Increase the concentration of the cryoprotectant (e.g., trehalose, sucrose). |
| Nanoparticles aggregating before freezing. | Ensure nanoparticles are well-dispersed before freezing. Flash-freezing in liquid nitrogen can be beneficial. |
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of this compound or this compound-loaded nanoparticles that inhibits the growth of a cell population by 50% (IC50).
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
-
Cell Culture:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound or this compound-loaded nanoparticles in culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated and vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guide: MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous. Calibrate pipettes regularly. |
| High background absorbance | Contamination (bacterial or yeast). | Maintain strict aseptic technique. Use phenol (B47542) red-free medium during the assay. |
| This compound interferes with the assay. | Run a control with this compound in cell-free medium to check for direct MTT reduction. | |
| Formazan crystals not dissolving | Insufficient solubilization solution or time. | Ensure complete dissolution by gentle shaking and visual inspection before reading. |
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the ability of this compound or its formulations to inhibit tumor growth in an animal model.
Experimental Workflow:
Caption: Workflow for a xenograft tumor model study.
Detailed Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS (e.g., at 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation.
-
Once tumors reach an average volume of ~100 mm³, randomize the mice into treatment groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare the treatment formulations (e.g., free this compound, this compound-loaded nanoparticles, vehicle control).
-
Administer the treatments according to the planned dosing regimen (e.g., 20 mg/kg, intraperitoneal injection, every other day for 21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Troubleshooting Guide: Xenograft Model
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low tumor take rate | Poor cell viability or insufficient cell number. | Use cells in the exponential growth phase. Ensure high viability (>95%) before injection. |
| Suboptimal injection technique. | Inject subcutaneously, not intradermally. Use a consistent volume and injection site. | |
| High variability in tumor growth | Inconsistent number of viable cells injected. | Ensure a homogenous cell suspension during injection. |
| Differences in mouse health or age. | Use age-matched and healthy animals for the study. | |
| Signs of toxicity (e.g., weight loss) | The dose of this compound is too high. | Perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD). |
| Toxicity of the delivery vehicle. | Include a vehicle-only control group to assess the toxicity of the formulation components. |
Signaling Pathway Diagrams
This compound's Mechanism of Action: The therapeutic effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Caption: this compound's activation of the Nrf2 pathway.
References
- 1. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of curcumin-loaded PLGA and PLGA-PEG blend nanoparticles after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Farrerol Administration Routes for Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of farrerol administration routes for preclinical studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common administration routes for this compound in preclinical studies?
A1: The most frequently employed administration routes for this compound in preclinical rodent models are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of administration route depends on the specific objectives of the study, such as investigating oral bioavailability, achieving rapid systemic exposure, or assessing localized effects within the peritoneal cavity.
Q2: What are the main challenges associated with the oral administration of this compound?
A2: The primary challenge with oral administration of this compound is its low bioavailability.[1][2] This is attributed to its poor aqueous solubility and potential for first-pass metabolism in the gut and liver.[3] Researchers may observe high variability in plasma concentrations following oral gavage, which can impact the reproducibility of study results.
Q3: How can the oral bioavailability of this compound be improved?
A3: Several strategies can be employed to enhance the oral bioavailability of this compound. These include the use of formulation vehicles containing solubilizing agents such as Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80.[4][5] Additionally, nano-formulation strategies, such as the development of this compound-loaded nanoparticles, have shown promise in improving solubility and systemic exposure.
Q4: What are the key considerations for intravenous administration of this compound?
A4: Due to this compound's poor water solubility, a suitable vehicle is required for intravenous administration to prevent precipitation in the bloodstream. A commonly used approach for poorly soluble drugs is to use a co-solvent system. For instance, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been successfully used for other poorly soluble compounds in preclinical studies and could be adapted for this compound. It is crucial to ensure the sterility and non-hemolytic nature of the formulation.
Q5: Are there any known adverse effects associated with the intraperitoneal injection of this compound?
A5: While specific studies on the adverse effects of intraperitoneal this compound are limited, general complications associated with IP injections in rodents can include peritonitis (inflammation of the peritoneum), bleeding at the injection site, or accidental puncture of abdominal organs. One study reported that multiple daily intraperitoneal injections of saline did not cause any ill effects in mice. However, the use of vehicles like DMSO should be carefully considered, as high concentrations can cause local irritation.
Troubleshooting Guides
Oral Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations | Poor solubility, first-pass metabolism. | 1. Optimize Vehicle: Use a vehicle known to enhance solubility, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. 2. Particle Size Reduction: Consider micronization or nanonization of the this compound powder to increase surface area and dissolution rate. 3. Fasting: Ensure animals are fasted overnight (with access to water) before oral gavage to reduce variability in gastric emptying and absorption. |
| Regurgitation or aspiration during gavage | Improper gavage technique, excessive volume. | 1. Proper Restraint: Ensure the animal is properly restrained to prevent movement. 2. Correct Needle Placement: Gently insert the gavage needle into the esophagus, avoiding the trachea. 3. Volume Limits: Do not exceed the recommended gavage volume for the animal's weight (e.g., typically 10 mL/kg for mice). |
| Compound precipitation in the formulation | Inadequate solubilization. | 1. Increase Solubilizing Agents: Adjust the ratio of co-solvents (e.g., increase PEG300 concentration) in the vehicle. 2. Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle. 3. Fresh Preparation: Prepare the dosing solution fresh daily to prevent precipitation over time. |
Intravenous Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon injection | Poor solubility of this compound in blood. | 1. Select Appropriate Vehicle: Use a validated IV vehicle for poorly soluble drugs, such as the DPP co-solvent system (20% DMA, 40% PG, 40% PEG-400). 2. Slow Infusion Rate: Administer the formulation as a slow intravenous infusion rather than a rapid bolus to allow for gradual dilution in the bloodstream. 3. Filter the Formulation: Filter the final formulation through a 0.22 µm sterile filter before injection to remove any undissolved particles. |
| Hemolysis or local vein irritation | Incompatible vehicle or high drug concentration. | 1. Test Vehicle for Biocompatibility: Before in vivo use, test the vehicle for its hemolytic potential in vitro. 2. Dilute the Formulation: If possible, dilute the this compound concentration in the vehicle to reduce irritation. 3. Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation. |
| Inaccurate Dosing | Adhesion of viscous solution to the syringe. | 1. Use Low-Adhesion Syringes: Employ syringes designed for viscous solutions. 2. Accurate Volume Measurement: Carefully measure the volume to be injected, accounting for any dead space in the needle and syringe. |
Intraperitoneal Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Injection into abdominal organs (e.g., intestine, bladder) | Incorrect injection technique. | 1. Proper Injection Site: Inject into the lower right abdominal quadrant to avoid major organs. 2. Correct Needle Angle: Insert the needle at a 30-45 degree angle to the abdominal wall. 3. Aspirate Before Injecting: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated before injecting. |
| Local inflammation or peritonitis | Non-sterile technique, irritating vehicle. | 1. Aseptic Technique: Use sterile needles, syringes, and solutions. Disinfect the injection site with alcohol. 2. Limit DMSO Concentration: If using DMSO as a vehicle, keep the concentration as low as possible to minimize irritation. 3. Observe for Signs of Distress: Monitor animals for signs of pain or distress post-injection. |
| Inconsistent absorption | Injection into fat pads or adhesion to organs. | 1. Ensure Peritoneal Cavity Entry: Confirm the needle has penetrated the peritoneum before injecting. 2. Gentle Injection: Inject the solution gently to allow for even distribution within the peritoneal cavity. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Different Administration Routes
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) | Bioavailability (%) | Reference(s) |
| Oral (gavage) | 75 | 110.8 ± 23.5 | 1.0 | 450.7 ± 98.2 | Low (not specified) | |
| Oral (gavage) | 150 | 235.4 ± 45.1 | 2.0 | 1234.5 ± 245.7 | Low (not specified) | |
| Intravenous (IV) | 4 | 2662.74 ± 312.5 | 0.083 | 1589.6 ± 210.4 | 100 |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
Oral Administration (Gavage) in Rats
Materials:
-
This compound
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Animal Preparation: Fast rats overnight (approximately 12-16 hours) with free access to water. Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound. b. In a sterile tube, dissolve the this compound in DMSO. c. Add PEG300 and vortex thoroughly. d. Add Tween 80 and vortex until the solution is clear. e. Add saline to the final volume and vortex until a homogenous suspension is formed. Gentle warming or sonication can be used to aid dissolution.
-
Dosing: a. Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle. b. Properly restrain the rat. c. Gently insert the gavage needle into the esophagus. Do not force the needle. d. Slowly administer the suspension. e. Withdraw the needle gently and return the animal to its cage. f. Monitor the animal for any signs of distress.
Intravenous Administration in Rats
Materials:
-
This compound
-
Vehicle: 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) (DPP)
-
Sterile tubes
-
Vortex mixer
-
0.22 µm sterile filter
-
Syringes and needles for injection (e.g., 27-30 gauge)
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. The tail vein is a common site for intravenous injection.
-
Formulation Preparation: a. Prepare the DPP vehicle by mixing the components in a sterile tube. b. Dissolve the required amount of this compound in the DPP vehicle. Vortex or sonicate until fully dissolved. c. Filter the final solution through a 0.22 µm sterile filter into a sterile tube.
-
Dosing: a. Draw the calculated volume of the sterile this compound solution into a syringe. b. Locate the tail vein and disinfect the area. c. Carefully insert the needle into the vein. d. Administer the solution as a slow intravenous infusion. e. Withdraw the needle and apply gentle pressure to the injection site. f. Monitor the animal for recovery from anesthesia and any adverse reactions.
Intraperitoneal Administration in Mice
Materials:
-
This compound
-
Vehicle: DMSO
-
Sterile saline
-
Sterile tubes
-
Syringes (1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Formulation Preparation: a. Dissolve the required amount of this compound in DMSO to create a stock solution. b. Dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%).
-
Dosing: a. Properly restrain the mouse, exposing the abdomen. b. Locate the injection site in the lower right quadrant of the abdomen. c. Disinfect the area with an alcohol swab. d. Insert the needle at a 30-45 degree angle. e. Gently aspirate to ensure no fluid or blood is drawn back. f. Inject the solution into the peritoneal cavity. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for preclinical this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Nrf2 in Farrerol's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Farrerol's neuroprotective performance, with a specific focus on validating the role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other Nrf2-activating compounds.
This compound and the Nrf2 Pathway: An Overview
This compound, a natural flavanone (B1672756) isolated from Rhododendron species, has demonstrated significant neuroprotective properties in various models of neurological damage, including hypoxic-ischemic encephalopathy and β-amyloid-induced neurotoxicity.[1][2] The primary mechanism underlying these protective effects is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][2]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective proteins, including antioxidant enzymes and anti-inflammatory mediators.
Quantitative Data Presentation: this compound's Efficacy
The following tables summarize the quantitative data from key studies, demonstrating this compound's neuroprotective efficacy and its impact on the Nrf2 pathway.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Hypoxic-Ischemic Encephalopathy (HIE)
| Parameter | HIE Group | HIE + this compound (FA) | HIE + FA + ML385 (Nrf2 Inhibitor) |
| Neurological Deficit Score | 3.5 ± 0.5 | 1.5 ± 0.5 | 3.0 ± 0.6# |
| Infarct Volume (%) | 38.2 ± 4.1 | 15.6 ± 3.2 | 35.1 ± 3.8# |
| Brain Water Content (%) | 89.5 ± 1.2 | 84.3 ± 1.1 | 88.7 ± 1.3# |
| MDA (nmol/mg protein) | 8.2 ± 0.7 | 4.1 ± 0.5 | 7.5 ± 0.6# |
| SOD (U/mg protein) | 25.3 ± 2.8 | 48.7 ± 3.1 | 28.1 ± 2.5# |
| Nuclear Nrf2 (relative expression) | 1.8 ± 0.2 | 3.5 ± 0.3 | 1.5 ± 0.2# |
| HO-1 (relative expression) | 2.1 ± 0.3 | 4.2 ± 0.4* | 2.3 ± 0.3# |
*Data are presented as mean ± SEM. *p < 0.05 vs. HIE group; #p < 0.05 vs. HIE + FA group. Data extrapolated from figures in the cited study.[2]
Table 2: In Vitro Neuroprotective Effects of this compound in Aβ-induced Microglial BV-2 Cells
| Parameter | Aβ Group | Aβ + this compound (FA) | Aβ + FA + Nrf2 siRNA |
| Cell Viability (%) | 55.2 ± 4.8 | 85.7 ± 5.1 | 60.3 ± 4.5# |
| ROS Production (fold change) | 3.2 ± 0.4 | 1.3 ± 0.2 | 2.9 ± 0.3# |
| Nuclear Nrf2 (relative expression) | 1.2 ± 0.1 | 2.8 ± 0.3 | 1.1 ± 0.1# |
| HO-1 (relative expression) | 1.5 ± 0.2 | 3.9 ± 0.4 | 1.7 ± 0.2# |
| NQO1 (relative expression) | 1.4 ± 0.2 | 3.5 ± 0.3* | 1.6 ± 0.2# |
*Data are presented as mean ± SEM. *p < 0.05 vs. Aβ group; #p < 0.05 vs. Aβ + FA group. Data extrapolated from figures in the cited study.[1]
Comparison with Alternative Nrf2 Activators
To provide a broader context for this compound's performance, this section compares its neuroprotective effects with two other well-characterized Nrf2 activators: Sulforaphane and Curcumin.
Table 3: Comparative Efficacy of Nrf2 Activators in Neuroprotection
| Compound | Model | Key Findings |
| This compound | Hypoxic-Ischemic Encephalopathy (in vivo) | Significantly reduced infarct volume, cerebral edema, and oxidative stress. Effects were abolished by the Nrf2 inhibitor ML385.[2] |
| Aβ-induced neurotoxicity (in vitro) | Increased microglial cell viability, reduced ROS production, and upregulated Nrf2, HO-1, and NQO1. Effects were reversed by Nrf2 siRNA.[1] | |
| Sulforaphane | Kainic acid-induced status epilepticus (in vivo) | Increased expression of Nrf2 and antioxidant genes, improved oxidative stress markers, and decreased neuronal cell death. |
| Rotenone-induced neurotoxicity (in vivo) | Ameliorated motor function deficits and dopaminergic neurodegeneration by activating the Nrf2 pathway. | |
| Curcumin | Hemin-induced neuronal death (in vitro) | Prevented hemin-induced oxidative damage, associated with nuclear translocation of Nrf2 and increased antioxidant enzymes. |
| Cerebral ischemia/reperfusion (in vivo) | Reduced infarct size and oxidative stress levels, with effects suppressed by a PI3K/Akt inhibitor (upstream of Nrf2). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are then centrifuged, and the supernatant containing the total protein is collected. For nuclear protein extraction, a nuclear and cytoplasmic extraction kit is used according to the manufacturer's instructions.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
Immunofluorescence Staining for Nrf2 Nuclear Translocation
-
Cell Seeding and Treatment: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight. Following treatment with this compound or other compounds, the cells are fixed.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: The cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. Subsequently, they are incubated with the primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
siRNA Transfection of BV-2 Microglial Cells
-
Cell Seeding: BV-2 cells are seeded in a 6-well plate to reach 60-80% confluency on the day of transfection.
-
Preparation of siRNA-Lipofectamine Complex: Nrf2-specific siRNA or a negative control siRNA is diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium. The two solutions are then combined and incubated for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells in fresh antibiotic-free medium.
-
Incubation and Analysis: The cells are incubated for 24-48 hours to allow for gene silencing. The knockdown efficiency is then confirmed by Western blot or qRT-PCR analysis of Nrf2 expression. The cells are then ready for subsequent experimental treatments.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Hypoxic-Ischemic Encephalopathy by Inhibiting Ferroptosis in Neonatal Rats via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Farrerol and Quercetin's Antioxidant Activity
In the realm of natural product research, the flavonoids farrerol and quercetin (B1663063) have garnered significant attention for their potent antioxidant properties. This guide provides a detailed comparative analysis of their antioxidant activities, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals. The comparison delves into their mechanisms of action, quantitative antioxidant capacities, and the experimental protocols used to evaluate them.
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and quercetin is challenging due to a lack of head-to-head studies in the public domain. However, extensive research has been conducted on quercetin, providing a benchmark for its efficacy in various antioxidant assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a specific biological or chemical process by 50%, is a key metric in these assays. A lower IC50 value indicates greater antioxidant potency.
The following table summarizes the reported IC50 values for quercetin in two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Antioxidant Assay | Quercetin IC50 (µM) | Reference |
| DPPH Radical Scavenging Assay | 5.5 | [1] |
| DPPH Radical Scavenging Assay | 19.17 µg/mL (~63.4 µM) | [2] |
| ABTS Radical Scavenging Assay | 1.89 ± 0.33 µg/mL (~6.25 µM) | [3] |
Note: Data for this compound's IC50 values in DPPH and ABTS assays from directly comparable studies were not available in the reviewed literature.
Mechanisms of Antioxidant Activity
Both this compound and quercetin exert their antioxidant effects through multiple mechanisms, with a notable convergence on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
This compound's Mechanism of Action:
This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5] One of the upstream mechanisms by which this compound activates Nrf2 involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β). By inhibiting GSK-3β, this compound promotes the nuclear translocation of Nrf2, allowing it to bind to the antioxidant response element (ARE) in the promoter region of its target genes, thereby initiating their transcription.
Quercetin's Mechanism of Action:
Quercetin also activates the Nrf2 signaling pathway, contributing to its potent antioxidant effects. Quercetin is believed to interact directly with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its degradation. By interacting with Keap1, quercetin disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2. This, in turn, enhances the transcription of Nrf2-dependent antioxidant genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and quercetin's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare stock solutions of the test compounds (this compound or quercetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control.
-
Add the DPPH solution to each well.
-
For the blank, add the solvent used for the sample instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of concentration versus percentage inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control.
-
Add the ABTS•+ working solution to each well.
-
For the blank, add the solvent used for the sample.
-
-
Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes) using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a cell-based model, providing a more biologically relevant assessment. The human hepatocarcinoma cell line HepG2 is commonly used for this assay.
Protocol:
-
Cell Culture: Culture HepG2 cells in an appropriate medium until they reach confluence in a 96-well microplate.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Treatment with Antioxidants: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compounds (this compound or quercetin) or a positive control (e.g., quercetin).
-
Induction of Oxidative Stress: After an incubation period, induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time (e.g., 1 hour) using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key steps in the Nrf2 signaling pathway activated by this compound and quercetin.
Caption: this compound's Activation of the Nrf2 Signaling Pathway.
Caption: Quercetin's Activation of the Nrf2 Signaling Pathway.
Conclusion
Both this compound and quercetin are potent natural antioxidants that operate, at least in part, through the activation of the critical Nrf2 signaling pathway. While quantitative data from direct comparative studies are currently limited, the available evidence suggests that both compounds are effective at mitigating oxidative stress at the cellular level. Quercetin has been more extensively studied in in vitro radical scavenging assays, demonstrating low IC50 values that indicate high potency. This compound, while less characterized in these specific assays, shows clear antioxidant effects in cellular models. The detailed mechanisms of their interaction with the Nrf2 pathway, with this compound targeting GSK-3β and quercetin interacting with Keap1, provide valuable insights for further research and potential therapeutic applications in conditions associated with oxidative stress. Future head-to-head studies are warranted to provide a more definitive quantitative comparison of their antioxidant activities.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antioxidative potential of this compound occurs via the activation of Nrf2 mediated HO-1 signaling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Farrerol in Focus: A Comparative Guide to Flavonoids in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of farrerol with other well-studied flavonoids, namely quercetin (B1663063) and luteolin (B72000), in their capacity to inhibit key inflammatory pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling cascades, this document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-Inflammatory Activity
| Flavonoid | Target | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 | LPS | Data not available; significant reduction at 25-100 µM | [1] |
| Quercetin | Nitric Oxide (NO) Production | RAW264.7 | LPS | 20.1 | [2] |
| Luteolin | Nitric Oxide (NO) Production | RAW264.7 | LPS | 27 | [3] |
Note: The IC50 values for quercetin and luteolin are sourced from studies with comparable experimental setups. The absence of a precise IC50 value for this compound highlights an area for future quantitative investigation to enable a direct potency comparison.
Key Inflammatory Signaling Pathways Modulated by this compound and Other Flavonoids
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. These pathways are also common targets for other flavonoids like quercetin and luteolin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2]
References
- 1. Antioxidative nanofullerol inhibits macrophage activation and development of osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
Farrerol's Engagement with Molecular Targets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Farrerol's interaction with specific molecular targets, primarily focusing on the Janus kinase (JAK) family. While direct quantitative binding data for this compound remains limited, this document summarizes the existing evidence of its effects on relevant signaling pathways and compares its activity profile with well-characterized inhibitors of JAK2 and TYK2.
Overview of this compound's Activity
This compound, a flavonoid isolated from Rhododendron dauricum, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Mechanistic studies suggest that this compound exerts its effects, in part, by modulating the JAK/STAT signaling pathway. However, it is crucial to note that current evidence is primarily indirect, relying on cellular assays that measure downstream effects rather than direct binding to the kinase.
One study indicated that this compound reduces the phosphorylation levels of both JAK2 and STAT3 in human microvascular endothelial cells.[1] Computational molecular docking studies have also predicted that this compound can bind to the STAT3 protein with a binding free energy ranging from -7.3 to -9.0 kcal/mol.[1] While these findings are promising, they do not constitute direct experimental validation of this compound binding to these targets.
Comparative Analysis of JAK Inhibitors
To provide a clear benchmark for this compound's potential activity, this section presents quantitative data for several established JAK2 and TYK2 inhibitors. The data is presented in tabular format for easy comparison.
JAK2 Inhibitors: A Quantitative Comparison
| Compound | Target(s) | IC50 (nM) | Assay Type |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | In vitro kinase assay |
| Fedratinib | JAK2 | 3 | In vitro kinase assay |
| Lestaurtinib | JAK2 | 1 | In vitro kinase assay |
| Momelotinib (CYT387) | JAK1/JAK2 | 11 (JAK1), 18 (JAK2) | In vitro kinase assay |
| Pacritinib | JAK2 | 23 | TR-FRET kinase assay |
| NSC13626 | JAK2/JAK3 | 6600 (JAK2), 4600 (JAK3) | Kinase profiling assay |
TYK2 Inhibitors: A Quantitative Comparison
| Compound | Target(s) | IC50 (nM) | Assay Type |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | 1.0 | JH2 domain binding assay |
| SAR-20347 | TYK2/JAK1 | 0.6 (TYK2), 23 (JAK1) | Biochemical kinase assay |
| Tofacitinib | Pan-JAK | 112 (TYK2) | In vitro kinase assay |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
JAK/STAT Signaling Pathway and this compound's Putative Point of Intervention
Caption: The JAK/STAT signaling pathway and the putative points of intervention by this compound.
General Workflow for an In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Workflow for Molecular Docking Simulation
Caption: A simplified workflow for predicting ligand-protein binding via molecular docking.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol for IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the diluted test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Assay (General Protocol)
This protocol outlines a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Relevant cell line (e.g., human microvascular endothelial cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-6)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the effect of the compound on STAT phosphorylation.
Conclusion
The available evidence suggests that this compound may modulate the JAK/STAT signaling pathway, as indicated by the reduction in JAK2 and STAT3 phosphorylation in cellular assays and predictive molecular docking studies. However, the absence of direct, quantitative binding data for this compound on JAK2 or TYK2 is a significant limitation for a definitive comparison with established inhibitors. The provided data on well-characterized JAK2 and TYK2 inhibitors, along with the detailed experimental protocols, offer a valuable framework for researchers to contextualize the potential activity of this compound and guide future experimental validation. Further studies employing direct binding assays are necessary to elucidate the precise molecular targets of this compound and quantify its binding affinity.
References
Farrerol: A Comparative Analysis of its Efficacy Across Diverse Disease Models
For Immediate Release
[City, State] – [Date] – Farrerol, a natural flavonoid compound, is demonstrating significant therapeutic potential across a spectrum of disease models, including inflammatory, neurodegenerative, cardiovascular, and metabolic disorders. This report provides a comprehensive comparison of this compound's efficacy against established therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development seeking to evaluate this compound's potential.
I. Inflammatory Diseases: Allergic Asthma and Colitis
This compound exhibits potent anti-inflammatory properties in preclinical models of allergic asthma and colitis, positioning it as a promising candidate for further investigation in these chronic inflammatory conditions.
Comparative Efficacy
| Disease Model | Compound | Dosage | Key Efficacy Metrics | Outcome |
| Allergic Asthma | ||||
| (OVA-induced; BALB/c mice) | This compound | 20 and 40 mg/kg, i.p. | - Reduced inflammatory cell count in BALF- Decreased Th2 cytokines (IL-4, IL-5, IL-13)- Lowered serum OVA-specific IgE- Attenuated airway hyperresponsiveness | Significant reduction in airway inflammation and hyperresponsiveness[1][2][3][4] |
| Dexamethasone | (Not in direct comparison) | - Reduced inflammatory cell infiltration- Decreased pro-inflammatory cytokines | Standard of care, effective in reducing airway inflammation[5] | |
| Colitis | ||||
| (TNBS-induced; BALB/c mice) | This compound | Not specified in abstract | - Improved weight change and clinical scores- Increased colon length- Decreased inflammatory cytokines (IL-1β, IL-6, TNF-α) | Marked amelioration of colonic inflammation and tissue damage |
| Sulfasalazine | 10 mg/kg, p.o. & i.p. | - Did not prevent body weight loss or reduce clinical scores | Showed limited efficacy in this specific TNBS-induced model |
Experimental Protocols
Allergic Asthma (Ovalbumin-Induced Model): Female BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide. Subsequently, mice were challenged with aerosolized OVA to induce an asthmatic phenotype. This compound (20 and 40 mg/kg, i.p.) was administered as a therapeutic treatment from day 22 to day 26 post-immunization. Endpoints including bronchoalveolar lavage fluid (BALF) cell count, cytokine levels (ELISA), serum IgE levels, and airway hyperresponsiveness were measured.
Colitis (TNBS-Induced Model): Colitis was induced in BALB/c mice by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS). This compound was administered to the treatment group. Efficacy was evaluated by monitoring body weight, clinical activity scores, colon length, and colonic tissue histology. Production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α was quantified by ELISA.
Signaling Pathways and Mechanisms
In allergic asthma, this compound's therapeutic effect is primarily mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway . This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.
In colitis, this compound demonstrates its anti-inflammatory effects by inhibiting the MAPK (ERK1/2, JNK1/2) and NF-κB signaling pathways . This dual inhibition leads to a significant reduction in the production of inflammatory mediators.
II. Neurodegenerative Disease: Parkinson's Disease
This compound shows neuroprotective effects in a rat model of Parkinson's disease by mitigating neuroinflammation.
Comparative Efficacy
| Disease Model | Compound | Dosage | Key Efficacy Metrics | Outcome |
| Parkinson's Disease | ||||
| (LPS-induced; Rat) | This compound | Not specified in abstract | - Decreased production of inflammatory mediators (IL-6, IL-1β, TNF-α)- Alleviated microglial activation- Improved motor deficits | Demonstrated a neuroprotective effect by suppressing neuroinflammation |
| L-DOPA | (Not in direct comparison) | - Increases dopamine (B1211576) levels- Improves motor symptoms | Standard of care for motor symptom relief, but does not address neuroinflammation |
Experimental Protocol
Parkinson's Disease (Lipopolysaccharide-Induced Model): A rat model of Parkinson's disease was established by inducing neuroinflammation through the administration of lipopolysaccharide (LPS). This compound was administered to the treatment group. The neuroprotective effects were assessed by measuring the levels of inflammatory mediators in the brain, evaluating microglial activation through immunohistochemistry, and assessing motor function using behavioral tests.
Signaling Pathway and Mechanism
This compound's neuroprotective action in the Parkinson's disease model is attributed to the suppression of the Akt and NF-κB signaling pathways in microglia, the primary immune cells of the brain. This inhibition reduces the production of pro-inflammatory cytokines, thereby protecting dopaminergic neurons from inflammatory damage.
III. Cardiovascular Diseases: Cardiac Remodeling and Diabetic Cardiomyopathy
This compound has shown significant promise in mitigating cardiac remodeling and diabetic cardiomyopathy in preclinical models.
Comparative Efficacy
| Disease Model | Compound | Dosage | Key Efficacy Metrics | Outcome |
| Cardiac Remodeling | ||||
| (Angiotensin II-induced; Mice) | This compound | Not specified in abstract | - Inhibited cardiac hypertrophy- Reduced inflammation, fibrosis, and oxidative stress | Effectively inhibited Angiotensin II-induced cardiac remodeling |
| Captopril | 15 mg/kg, i.p. | - Reduced cardiac hypertrophy and fibrosis | Standard of care, effectively reduces cardiac remodeling | |
| Diabetic Cardiomyopathy | ||||
| (T2DM Rat Model) | This compound | Not specified in abstract | - Ameliorated cardiac dysfunction and myocardial fibrosis- Reduced cardiomyocyte hypertrophy and lipid accumulation | Showed efficacy in improving diabetic cardiomyopathy |
| Dapagliflozin | 1 mg/kg/day, gavage | - Ameliorated diabetic symptoms and cardiac dysfunction | Exhibited comparable efficacy to this compound in improving diabetic cardiomyopathy |
Experimental Protocols
Cardiac Remodeling (Angiotensin II-Induced Model): Cardiac remodeling was induced in mice by continuous infusion of Angiotensin II. This compound was administered concurrently. Cardiac function was assessed using echocardiography. Histological analysis was performed to evaluate cardiac hypertrophy, fibrosis, and inflammation.
Diabetic Cardiomyopathy (Type 2 Diabetes Mellitus Rat Model): A model of type 2 diabetes mellitus was induced in rats. This compound and the positive control drug, Dapagliflozin, were administered orally. Efficacy was determined by assessing cardiac function, myocardial fibrosis, cardiomyocyte hypertrophy, and lipid accumulation.
Signaling Pathways and Mechanisms
In cardiac remodeling, this compound is suggested to exert its protective effects by modulating pathways involved in oxidative stress and inflammation, such as the NOX4/ROS/ERK/TGF-β signaling pathway .
In diabetic cardiomyopathy, this compound's beneficial effects are linked to the activation of the AMPK signaling pathway , which plays a crucial role in regulating cardiac lipid metabolism.
IV. Metabolic Disease: Diabetic Hepatopathy
This compound demonstrates a protective effect in a rat model of diabetic hepatopathy.
Comparative Efficacy
| Disease Model | Compound | Dosage | Key Efficacy Metrics | Outcome |
| Diabetic Hepatopathy | ||||
| (T2DM Rat Model) | This compound | 50 mg/kg, oral | - Alleviated hyperglycemia and dyslipidemia- Reduced oxidative stress and inflammation- Upregulated GLUT2 protein expression | Demonstrated antidiabetic and hepatoprotective effects |
| Metformin | (Not in direct comparison) | - Standard of care for T2DM | - |
Experimental Protocol
Diabetic Hepatopathy (Type 2 Diabetes Mellitus Rat Model): Type 2 diabetes was induced in male Wistar rats through a high-fat diet followed by a low dose of streptozotocin. This compound (50 mg/kg) was administered orally. The study evaluated fasting blood glucose, body weight, lipid profiles, and markers of oxidative stress and inflammation in the liver. GLUT2 protein expression was also assessed.
Experimental Workflow
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are from preclinical studies and require further investigation in clinical trials to establish safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Effects of this compound on an OVA-Induced Allergic Asthma and LPS-induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diabetic cardiomyopathy by inhibiting ferroptosis via miR-29b-3p/SIRT1 signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Farrerol: A New Frontier in Inflammation Therapy Compared to Established Drugs
A detailed comparison of the novel flavonoid Farrerol with the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone reveals its potential as a multi-pronged therapeutic agent against inflammation. While existing drugs primarily target specific inflammatory pathways, this compound exhibits a broader mechanism of action, modulating multiple signaling cascades to quell the inflammatory response.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, comparing the therapeutic potential of this compound with Ibuprofen and Dexamethasone. The comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Mechanisms of Action: A Tale of Three Molecules
This compound, a natural flavanone, distinguishes itself from Ibuprofen and Dexamethasone by its multifaceted approach to inhibiting inflammation.
Ibuprofen , a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2]
Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[3] This complex then translocates to the nucleus, where it upregulates anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
This compound operates through a more diverse set of pathways. It has been shown to inhibit the activation of the NF-κB and PI3K/Akt signaling pathways, which are central to the inflammatory response. Additionally, this compound can activate the Nrf2/Keap1 pathway, which is involved in antioxidant defense and the resolution of inflammation. This broad-spectrum activity allows this compound to suppress a wide range of pro-inflammatory mediators, including IL-6, TNF-α, and COX-2.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound, Ibuprofen, and Dexamethasone, providing a basis for comparing their therapeutic potential. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources with different experimental setups.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | IC₅₀ / Effective Concentration | Reference |
| This compound | Inhibition of CYP1A2 | Human Liver Microsomes | 0.588 µM ((+)-farrerol) | |
| Inhibition of CYP2C9 | Human Liver Microsomes | 1.97 µM ((+)-farrerol) | ||
| Inhibition of CYP2C19 | Human Liver Microsomes | 1.61 µM ((+)-farrerol) | ||
| Ibuprofen | Inhibition of COX-1 | Human Peripheral Monocytes | 12 µM | |
| Inhibition of COX-2 | Human Peripheral Monocytes | 80 µM | ||
| Inhibition of LPS-induced NF-κB binding | Macrophages | >100 µM (partial at 200 µM) | ||
| Dexamethasone | Inhibition of LPS-induced TNF-α release | RAW 264.7 macrophages | ~1 µM (significant suppression) | |
| Inhibition of Con-A stimulated PBMC proliferation | Human PBMC | < 10⁻⁶ M (in sensitive subjects) |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse model of obstructive uropathy | 20 mg/kg/day (i.p.) | Significantly reduced serum TNF-α and IL-6 levels. | |
| Angiotensin II-induced cardiac remodeling in mice | Not specified | Reduced inflammation, fibrosis, and oxidative stress. | ||
| Ibuprofen | LPS-induced inflammation in mice | 15 mg/kg (i.p.) | Inhibited LPS-induced behavioral changes. | |
| Alzheimer's disease mouse model | 375 ppm in chow | Decreased CNS inflammation and amyloid plaque deposition. | ||
| Dexamethasone | LPS-induced inflammation in mice | 5 mg/kg (p.o.) | Significantly lowered serum TNF-α and IL-6 levels. | |
| LPS-induced inflammation in mice | 2 mg/kg (i.p.) | Did not alter LPS-induced behavioral changes but inhibited cytokine production. |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of anti-inflammatory compounds. Below is a generalized protocol for assessing the anti-inflammatory effects of a test compound in a lipopolysaccharide (LPS)-induced inflammation model, both in vitro and in vivo.
Key In Vitro Assay: LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compound (this compound, Ibuprofen, or Dexamethasone) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to extract proteins for Western blot analysis.
-
Analysis:
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of inflammatory proteins such as COX-2, and the phosphorylation status of key signaling molecules like NF-κB.
-
Key In Vivo Assay: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male C57BL/6 mice are typically used. They are acclimated for at least one week before the experiment.
-
Treatment: Mice are administered the test compound (e.g., this compound at 20-40 mg/kg, Ibuprofen at 15-30 mg/kg, or Dexamethasone at 2-5 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Inflammation: A solution of LPS is injected intraperitoneally to induce a systemic inflammatory response.
-
Observation and Sample Collection: Animals are monitored for signs of inflammation and behavioral changes. At a predetermined time point after LPS injection, blood is collected via cardiac puncture for serum cytokine analysis, and relevant tissues (e.g., liver, lungs) are harvested for histological examination.
-
Analysis:
-
Serum Cytokine Levels: Serum levels of TNF-α and IL-6 are measured by ELISA.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Concluding Remarks
This compound presents a promising profile as a novel anti-inflammatory agent with a mechanism of action that is distinct from and potentially broader than established drugs like Ibuprofen and Dexamethasone. Its ability to modulate multiple key inflammatory signaling pathways suggests it may offer therapeutic advantages in complex inflammatory diseases. However, the available quantitative data, particularly direct comparative studies with existing drugs, is still in its nascent stages. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more comprehensive dose-response studies, investigation in a wider range of inflammatory models, and head-to-head comparisons with current standards of care. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
Assessing the Specificity of Farrerol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Farrerol, a flavanone (B1672756) isolated from Rhododendron dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the specificity of its mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's interaction with its known molecular targets, juxtaposed with other well-studied flavonoids—Quercetin, Luteolin, Apigenin, and Kaempferol—that share similar therapeutic properties.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data on the inhibitory potency of this compound and comparator flavonoids against key molecular targets. It is important to note that direct comparative data under identical experimental conditions is often limited, and thus these values should be interpreted with consideration of the different assay systems used.
| Compound | Target | Assay Type | K_d_ (nM) | IC_50_ (µM) | Reference |
| This compound | UCHL3 | Surface Plasmon Resonance (SPR) | 36.73 | - | [1] |
| (+)-Farrerol | CYP1A2 | Enzyme Inhibition | - | 0.588 | [2] |
| (-)-Farrerol | CYP1A2 | Enzyme Inhibition | - | 1.02 | [2] |
| (+)-Farrerol | CYP2C9 | Enzyme Inhibition | - | 1.97 | [2] |
| (-)-Farrerol | CYP2C9 | Enzyme Inhibition | - | 1.57 | [2] |
| (+)-Farrerol | CYP2C19 | Enzyme Inhibition | - | 1.61 | [2] |
| (-)-Farrerol | CYP2C19 | Enzyme Inhibition | - | 2.07 | [2] |
| This compound | GSK-3β | Kinase Assay | - | Inhibits kinase activity, but IC_50_ not reported | [3][4] |
| Luteolin | GSK-3β | Kinase Assay | - | 1.5 | |
| Apigenin | GSK-3β | Kinase Assay | - | 1.9 | |
| Quercetin | GSK-3β | Kinase Assay | - | 2.0 | |
| This compound | STAT3 | Cell-based | - | Reduces phosphorylation, but direct IC_50_ not reported | [5] |
| Luteolin | STAT3 | Cell-based | - | 12.5 - 19 | |
| Quercetin | STAT3 | Cell-based | - | 19 - 21 | |
| Kaempferol | STAT3 | Cell-based | - | Inhibition of STAT3 phosphorylation observed at 50-100 µM |
Note: A lower K_d_ value indicates a higher binding affinity. A lower IC_50_ value indicates a higher inhibitory potency. "-" indicates that the data is not available or not applicable.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Surface Plasmon Resonance (SPR) for K_d_ Determination
Objective: To determine the binding affinity (K_d_) of this compound to its purified target protein (e.g., UCHL3).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant target protein
-
This compound stock solution (in DMSO)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the immobilized target protein surface, starting from the lowest concentration.
-
Include a buffer-only injection as a reference.
-
-
Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram for each concentration.
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (K_d_).
-
In Vitro Kinase Assay for IC_50_ Determination (e.g., GSK-3β)
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound against a specific kinase.
Materials:
-
Recombinant active kinase (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate peptide.
-
Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor (positive control) to the wells. Include a DMSO control (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC_50_ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein within intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR thermocycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
STAT3 Phosphorylation Inhibition Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a cellular context.
Materials:
-
Cell line with an active JAK/STAT pathway (e.g., stimulated with IL-6)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., IL-6)
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies specific for phospho-STAT3 (Tyr705) and total STAT3
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.
-
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against phospho-STAT3.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Compare the levels of STAT3 phosphorylation in this compound-treated cells to the stimulated control to determine the inhibitory effect.
-
PTPN1 (PTP1B) Phosphatase Assay
Objective: To measure the inhibitory activity of this compound against the PTPN1 enzyme.
Materials:
-
Recombinant PTPN1 enzyme
-
Phosphatase assay buffer
-
Fluorogenic or chromogenic phosphatase substrate (e.g., pNPP or DiFMUP)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the PTPN1 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor. Include a DMSO control.
-
Reaction Initiation: Start the reaction by adding the phosphatase substrate.
-
Incubation and Measurement: Incubate the plate at the optimal temperature and measure the fluorescence or absorbance at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC_50_ value.
-
UCHL3 Deubiquitinase Activity Assay
Objective: To assess the effect of this compound on the enzymatic activity of UCHL3.
Materials:
-
Recombinant UCHL3 enzyme
-
Deubiquitinase assay buffer
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the UCHL3 enzyme with serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the ubiquitin-AMC substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the AMC is cleaved from the ubiquitin.
-
Data Analysis:
-
Determine the initial reaction velocity for each this compound concentration.
-
Calculate the percentage of activity relative to the DMSO control.
-
Plot the percentage of activity against the this compound concentration to determine if it acts as an inhibitor or activator.
-
Conclusion
This compound exhibits a multi-targeted mechanism of action, engaging with several key signaling pathways implicated in various diseases. The available data indicates a particularly high affinity for the deubiquitinase UCHL3. While it also demonstrates inhibitory effects on crucial kinases like GSK-3β and the STAT3 signaling pathway, a direct comparison of its potency with other flavonoids is hampered by the lack of standardized quantitative data. The provided experimental protocols offer a framework for researchers to conduct further head-to-head comparisons and elucidate the precise specificity of this compound's interactions. A deeper understanding of its molecular interactions will be instrumental in advancing this compound as a potential therapeutic candidate.
References
- 1. Stereoselectivity of In Vivo Processes and Bioactivity of this compound Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Directly Targets GSK-3 β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibited angiogenesis through Akt/mTOR, Erk and Jak2/Stat3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Farrerol's effects on different cell lines
For Immediate Release
A comprehensive review of recent studies reveals the multifaceted effects of farrerol, a natural flavonoid, on a variety of cell lines. This comparative guide synthesizes key findings on its anti-cancer, anti-inflammatory, and antioxidant properties, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic potential. The data presented herein highlights this compound's differential activities and underlying molecular mechanisms across various normal and cancerous cell types.
Comparative Efficacy of this compound on Cell Viability
This compound has demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values varying depending on the cell type and exposure duration. In contrast, its impact on non-cancerous cell lines is primarily characterized by the modulation of inflammatory and oxidative stress pathways, rather than overt cytotoxicity at similar concentrations.
| Cell Line | Cell Type | Effect | IC50 Value (µM) | Incubation Time (hours) | Reference |
| SGC-7901 | Human Gastric Cancer | Inhibition of cell growth | 40.4 | 24 | |
| SKOV3 | Human Ovarian Cancer | Dose- and time-dependent decrease in cell viability | Not explicitly stated | 24 and 48 | [1] |
| Calu-1 | Human Lung Squamous Cell Carcinoma | Inhibition of migration and invasion at non-cytotoxic concentrations | Not explicitly stated | 24 | [2] |
| Lung Adenocarcinoma Cells | Human Lung Adenocarcinoma | Reduced cell viability, induction of apoptosis and G0/G1 cell cycle arrest | Not explicitly stated | Not specified | |
| BV-2 | Mouse Microglia | Attenuation of Aβ-induced inflammation and oxidative stress | Not applicable (focus on anti-inflammatory effects) | 1 (pretreatment) | [3] |
| RAW264.7 | Mouse Macrophages | Reduction of LPS-induced inflammatory mediators | Not applicable (focus on anti-inflammatory effects) | 1 (pretreatment) | [4] |
Key Experimental Methodologies
To ensure reproducibility and facilitate comparative analysis, detailed protocols for the key assays employed in the cited studies are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB p65, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing this compound's Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows modulated by this compound, as described in the literature.
Caption: this compound's dual mechanisms in cancer and inflammation.
Caption: Standard workflows for key in vitro assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound overcomes the invasiveness of lung squamous cell carcinoma cells by regulating the expression of inducers of epithelial mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Farrerol-Mediated Nrf2 Activation and Its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Farrerol, a natural flavanone, with other known Nrf2 activators. It offers supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows. Our objective is to equip researchers with the necessary information to effectively validate the downstream targets of this compound-mediated Nrf2 activation.
This compound and the Nrf2 Signaling Pathway
This compound has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2] Nrf2 is a transcription factor that, under basal conditions, is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or activation by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[3]
This compound is understood to activate the Nrf2 pathway through multiple mechanisms. One key mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2.[4][5] this compound can also activate the AMP-activated protein kinase (AMPK)/Akt signaling cascade, which in turn can lead to Nrf2 activation.
Performance Comparison: this compound vs. Alternative Nrf2 Activators
To provide a clear comparison, the following table summarizes the performance of this compound alongside other well-known Nrf2 activators—Sulforaphane, Curcumin, and Dimethyl Fumarate—in inducing the expression of key downstream target genes, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). It is important to note that the experimental conditions, such as cell lines, concentrations, and treatment durations, vary across studies, which may influence the observed fold changes.
| Compound | Cell Line | Concentration | Time | Target Gene | Fold Induction (mRNA/Protein) | Reference |
| This compound | EA.hy926 | 10-80 µM | 24h | HO-1 | Dose-dependent increase (Protein) | |
| EA.hy926 | 10-80 µM | 6h | HO-1 | Dose-dependent increase (mRNA) | ||
| EA.hy926 | 10-80 µM | 24h | NQO1 | Dose-dependent increase (Protein) | ||
| EA.hy926 | 10-80 µM | 6h | NQO1 | Dose-dependent increase (mRNA) | ||
| HepG2 | 5-20 µg/mL | 24h | HO-1, GCLC, GCLM | Dose-dependent increase (Protein) | ||
| ARPE-19 | 5-20 mg/L | 24h | HO-1, NQO1, GCLM | Dose-dependent increase (mRNA & Protein) | ||
| Sulforaphane | Murine Microglial Cells | Not Specified | 6h | HO-1 | 7.50-fold (mRNA) | |
| Murine Microglial Cells | Not Specified | 6h | NQO1 | 10.69-fold (mRNA) | ||
| DOK cells | 5-20 µM | Not Specified | HO-1, NQO1 | Dose-dependent increase (Protein) | ||
| BEAS-2B cells | 10 µM | Not Specified | HO-1 | Increased (Protein) | ||
| Curcumin | GC cells | Not Specified | 12h | HO-1, GCLM, NQO1 | Increased (mRNA) | |
| GC cells | Not Specified | 24h | HO-1, GCLM, NQO1 | Increased (Protein) | ||
| THP-1 cells | 10 µM | Not Specified | HO-1, NQO1 | Increased (mRNA & Protein) | ||
| Dimethyl Fumarate | Human Retinal Endothelial Cells | 10-50 µM | 6h | HO-1 | Concentration-dependent increase (mRNA & Protein) | |
| Mouse Cortex | 100-300 mg/kg | 4h | Nqo1, Osgin1, Hmox1 | 2 to 3-fold (mRNA) | ||
| Human Fibroblasts | 3-30 µM | 48h | Nrf2, NQO1 | Dose-dependent induction |
Experimental Protocols for Target Validation
To rigorously validate the downstream targets of this compound-mediated Nrf2 activation, a series of well-established molecular biology techniques are essential. The following diagram illustrates a typical experimental workflow.
Below are detailed protocols for the key experiments outlined in the workflow.
Western Blot Analysis for Protein Expression
This protocol allows for the quantification of target protein levels in response to this compound treatment.
a. Protein Extraction (Nuclear and Cytoplasmic Fractionation)
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cytoplasmic lysis buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Vortex vigorously for 15 seconds and then incubate on ice for 15 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.
-
Resuspend the pellet (nuclear fraction) in 50 µL of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
-
Vortex for 30 seconds and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (nuclear fraction) into a new pre-chilled tube.
-
Determine protein concentration of both fractions using a BCA protein assay kit.
b. SDS-PAGE and Immunoblotting
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., Nrf2, HO-1, NQO1, Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic fraction) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the relative mRNA levels of Nrf2 target genes.
a. RNA Isolation and cDNA Synthesis
-
Culture and treat cells with this compound as described for the Western blot.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
b. Real-Time PCR
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the untreated control.
Primer Sequences for Human Target Genes:
-
HMOX1 :
-
Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
-
NQO1 :
-
Forward: 5'-AGATGTTTGAGGATGTGGAGACA-3'
-
Reverse: 5'-TTCAGTTTGGCTTCCATACTC-3'
-
-
GAPDH :
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
siRNA-Mediated Nrf2 Knockdown
This experiment is crucial to confirm that the observed induction of downstream targets is indeed mediated by Nrf2.
-
Culture cells to 30-50% confluency in a 6-well plate.
-
On the day of transfection, prepare two tubes for each well.
-
Tube A: Dilute 20-40 pmol of Nrf2 siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the siRNA-lipid complex mixture and add the entire volume to the well.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
After 24-48 hours of incubation to allow for Nrf2 knockdown, treat the cells with this compound as previously described.
-
Harvest the cells for qRT-PCR and Western blot analysis to assess the expression of Nrf2 and its downstream targets. A significant reduction in the this compound-induced expression of target genes in Nrf2-knockdown cells compared to control cells will validate Nrf2's role.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively and accurately validate the downstream targets of this compound-mediated Nrf2 activation, contributing to a deeper understanding of its therapeutic potential.
References
- 1. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy [ijbs.com]
- 2. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Directly Targets GSK-3β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for Farrerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of Farrerol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat is required to protect from spills.
Quantitative Data Summary
A thorough understanding of a substance's properties is the first step in safe handling and disposal. The quantitative data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 24211-30-1 | |
| Molecular Formula | C17H16O5 | |
| Molecular Weight | 300.30 g/mol | |
| Flash Point | 219.7 ± 23.6 °C | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO (60 mg/mL) |
Experimental Protocols for Safe Disposal
The following methodologies provide a framework for the safe disposal of this compound waste, encompassing unused stock solutions, contaminated labware, and personal protective equipment (PPE).
Waste Identification and Segregation
Objective: To correctly identify and segregate this compound waste to prevent incompatible chemical reactions and ensure proper disposal.
Methodology:
-
Waste Characterization: Treat all forms of this compound waste—including pure solid, solutions, and contaminated materials—as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Collect halogenated and non-halogenated organic solvent waste in separate, designated containers.
-
Keep solid this compound waste separate from liquid waste.
-
Store acids and bases separately from this compound waste.
-
Waste Collection and Containerization
Objective: To safely collect and store this compound waste in appropriate, clearly labeled containers.
Methodology:
-
Container Selection: Use only appropriate containers for the storage of chemical waste. The container must be chemically compatible with this compound and any solvents used. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The original container should be used if it is in good condition.
-
Container Condition: Ensure containers are free from damage or deterioration and have a secure, leak-proof screw-on cap.
-
Filling and Sealing:
-
Fill containers to no more than 75-90% capacity to allow for vapor expansion and prevent spills.
-
Keep waste containers closed at all times except when adding or removing waste. This prevents the release of vapors and potential spills.
-
Waste Labeling
Objective: To ensure all this compound waste containers are accurately labeled for safety, compliance, and proper disposal.
Methodology:
-
Immediate Labeling: As soon as a waste container is started, label it clearly.
-
Label Content: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.
-
A complete list of the container's contents, including all solvents and their approximate concentrations.
-
The accumulation start date (the date the first waste was added to the container).
-
The relevant hazard characteristics (e.g., "Caution: Chemical Irritant," "Handle with Care").
-
-
Label Integrity: Use a pencil or permanent marker for labeling, as ink can smudge or be washed away by chemical splashes. If reusing a container, ensure any previous labels are completely removed or defaced.
Storage and Final Disposal
Objective: To safely store and arrange for the final removal of this compound waste by authorized personnel.
Methodology:
-
Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA that is at or near the point of generation. The waste must be under the control of laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound waste down the sink or in the regular trash. Hazardous chemicals must not be discharged to the sewer system.
-
NEVER allow this compound waste to evaporate in a fume hood as a method of disposal.
-
-
Disposal of Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and removal of the cap, and once the hazardous waste label has been defaced, the container may be disposed of as regular trash or recycled.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to schedule a pickup. Ensure all required documentation is completed accurately.
Mandatory Visualization
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Farrerol
Disclaimer: No comprehensive Safety Data Sheet (SDS) for Farrerol is publicly available. The following information is based on general laboratory safety protocols for handling chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with their institution's environmental health and safety (EHS) department before handling this compound. The information provided here is for guidance purposes only and should not be considered a substitute for a formal risk assessment.
I. Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | PPE Requirement | Specifications & Rationale |
| Hands | Double Gloving (Nitrile) | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contamination is suspected. Nitrile provides good resistance to a wide range of chemicals. |
| Eyes/Face | Safety Goggles & Face Shield | Use of tightly sealed safety goggles is essential to protect against splashes. A full-face shield should be worn over the goggles when there is a significant risk of splashing or aerosol generation. |
| Body | Laboratory Coat & Apron | A buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator with organic vapor cartridges is recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
II. Operational Plan: Handling and Storage
A systematic workflow is critical to ensure safety when working with compounds of unknown hazard.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weigh boats, and waste containers.
-
Weighing: Use a balance inside the chemical fume hood. Handle the powder gently to minimize dust generation.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.[1]
-
Dissolving: Add the solvent to the weighed this compound powder slowly. Cap the container securely before mixing.
C. Storage:
-
Powder: Store this compound powder at -20°C for up to 3 years.[1]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1]
III. Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure personnel safety.
A. Waste Segregation:
-
Solid Waste: Collect all this compound-contaminated solid waste, including gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all this compound-containing solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
B. Decontamination:
-
Wipe down all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual this compound. Collect the cleaning materials as solid hazardous waste.
C. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department. Do not dispose of this compound waste down the drain or in regular trash.
IV. Experimental Protocols Cited
While no specific safety protocols for this compound were found, a general protocol for preparing a this compound solution for in-vitro experiments can be inferred from supplier information:
Preparation of a 1 mL Working Solution:
-
Prepare a 40 mg/mL stock solution of this compound in fresh DMSO.[1]
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the 40 mg/mL this compound stock solution to 400 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
Use the mixed solution immediately for optimal results.[1]
V. Logical Workflow for Handling this compound
Caption: General workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
